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Core Science & Biosynthesis

Foundational

2-Chloro-8-ethoxyquinoxaline: Structural Dynamics, Physical Properties, and Synthetic Applications in Drug Discovery

Executive Summary As medicinal chemistry increasingly relies on privileged heterocyclic scaffolds, quinoxaline derivatives have emerged as cornerstone building blocks for targeted therapeutics. 2-Chloro-8-ethoxyquinoxali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry increasingly relies on privileged heterocyclic scaffolds, quinoxaline derivatives have emerged as cornerstone building blocks for targeted therapeutics. 2-Chloro-8-ethoxyquinoxaline (CAS: 1443288-45-6) is a highly functionalized fused bicyclic heteroaromatic compound that offers orthogonal reactivity . By featuring a reactive electrophilic center at the C2 position and a sterically tuning, electron-donating ethoxy group at the C8 position, this molecule provides a versatile platform for the synthesis of kinase inhibitors, receptor modulators, and advanced materials.

This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-validated synthetic protocols designed for senior researchers and drug development professionals.

Chemical Identity & Structural Architecture

The molecular architecture of 2-chloro-8-ethoxyquinoxaline dictates its behavior in both synthetic environments and biological systems.

  • Electronic Effects: The pyrazine ring within the quinoxaline core is highly electron-withdrawing. The nitrogen atoms at positions 1 and 4 deplete electron density from the C2 and C3 carbons. Consequently, the chlorine atom at C2 is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Steric & Mesomeric Effects: The ethoxy group at C8 sits adjacent to the N1 nitrogen. While it introduces localized steric hindrance that can dictate the dihedral angle of incoming nucleophiles, its oxygen atom donates electron density into the benzene ring via the +M (mesomeric) effect, subtly modulating the overall dipole moment of the scaffold.

Table 1: Physicochemical Profile of 2-Chloro-8-ethoxyquinoxaline
PropertyValueCausality / Significance
IUPAC Name 2-Chloro-8-ethoxyquinoxalineStandardized nomenclature for structural identification.
CAS Registry Number 1443288-45-6 Unique identifier for inventory and regulatory compliance.
Molecular Formula C10​H9​ClN2​O Determines exact mass for mass spectrometry (MS) validation.
Molecular Weight 208.64 g/mol Optimal low molecular weight for fragment-based drug design.
Physical State Crystalline SolidFacilitates purification via recrystallization.
Solubility Soluble in DCM, DMF, DMSOCompatible with standard aprotic reaction conditions .
Predicted LogP ~2.5 - 3.0Ideal lipophilicity for cell membrane permeability (Lipinski's Rule).

Synthetic Methodologies: Deoxychlorination Protocol

To synthesize 2-chloro-8-ethoxyquinoxaline with high fidelity, the most reliable method involves the deoxychlorination of its lactam precursor, 8-ethoxyquinoxalin-2(1H)-one, using phosphoryl chloride ( POCl3​ ).

Causality of the Reaction Design

Using neat POCl3​ alone can be sluggish. By introducing a catalytic amount of N,N-Dimethylformamide (DMF), the system generates a Vilsmeier-Haack-type intermediate. This highly electrophilic species rapidly activates the tautomeric hydroxyl group of the quinoxalinone, transforming it into an excellent leaving group, thereby driving the formation of the C-Cl bond with high regioselectivity.

Step-by-Step Protocol

Note: This protocol is a self-validating system. TLC and LC-MS checkpoints are embedded to ensure reaction integrity.

  • System Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 8-ethoxyquinoxalin-2(1H)-one (1.0 eq, 10 mmol) in neat POCl3​ (10.0 eq, 100 mmol).

  • Catalytic Activation: Add DMF (0.1 eq, 1 mmol) dropwise at room temperature under an inert argon atmosphere.

  • Thermal Processing: Gradually heat the reaction mixture to 100°C. Maintain reflux for 3–4 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The starting material spot should completely disappear, replaced by a higher Rf​ spot corresponding to the less polar chlorinated product.

  • Quenching (Critical Safety Step): Cool the flask to room temperature. Carefully and slowly pour the mixture over 200 g of crushed ice with vigorous stirring to hydrolyze the excess POCl3​ . Caution: This step is highly exothermic and evolves HCl gas.

  • Isolation & Purification: Neutralize the aqueous phase to pH 7.5 using saturated aqueous NaHCO3​ . Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Validation: Purify the crude residue via flash column chromatography to yield the pure 2-chloro-8-ethoxyquinoxaline. Confirm identity via 1H -NMR (look for the characteristic ethoxy triplet/quartet and the isolated aromatic proton at C3) and LC-MS (m/z 209 [M+H]+ with a characteristic 3:1 chlorine isotope pattern) .

SynthesisWorkflow SM 8-Ethoxyquinoxalin-2(1H)-one (Starting Material) Reagents POCl3 (10 eq) + DMF (cat.) 100°C, 3-4 hrs SM->Reagents Reagent Addition Intermediate Vilsmeier-Haack Intermediate (Activated Complex) Reagents->Intermediate Catalytic Activation Quench Ice Quench & NaHCO3 Neutralization (Exothermic Control) Intermediate->Quench Chlorination & Workup Product 2-Chloro-8-ethoxyquinoxaline (Target Compound) Quench->Product Extraction & Isolation

Caption: Workflow for the deoxychlorination of 8-ethoxyquinoxalin-2(1H)-one to 2-chloro-8-ethoxyquinoxaline.

Mechanistic Applications in Drug Development

In medicinal chemistry, 2-chloro-8-ethoxyquinoxaline is rarely the final drug candidate; rather, it is a highly prized electrophilic scaffold . Its primary application lies in its ability to undergo SN​Ar reactions with various nucleophiles (amines, anilines, alkoxides, and thiolates).

The Meisenheimer Complex Causality

When a primary amine (e.g., a functionalized aniline) attacks the C2 position, the reaction proceeds via an addition-elimination mechanism. The intermediate—a Meisenheimer complex—is thermodynamically stabilized by the adjacent N1 and N4 nitrogen atoms, which temporarily accommodate the negative charge. The subsequent expulsion of the chloride ion restores aromaticity.

The resulting 2-amino-8-ethoxyquinoxaline derivatives are frequently utilized to target the ATP-binding pockets of kinases. The quinoxaline nitrogen atoms act as hydrogen-bond acceptors for the kinase hinge region, while the 8-ethoxy group occupies adjacent hydrophobic sub-pockets, enhancing both target affinity and overall metabolic stability.

MechanisticPathway Core 2-Chloro-8-ethoxyquinoxaline (Electrophilic Scaffold) TransitionState Meisenheimer Complex (Stabilized by Pyrazine N) Core->TransitionState + Nu-H (Base) Nucleophile Nucleophile (Nu-H) (e.g., Primary Amine) Nucleophile->TransitionState Derivative 2-Substituted-8-ethoxyquinoxaline (Active Pharmacophore) TransitionState->Derivative - HCl (Elimination) Target Biological Target (e.g., Kinase Active Site) Derivative->Target Binding (H-Bonds & Hydrophobic)

Caption: Mechanism of SNAr derivatization at the C2 position and subsequent biological targeting.

Handling, Safety, and Storage Protocols

To ensure both personnel safety and compound integrity, strict adherence to Environmental, Health, and Safety (EHS) guidelines is required:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (ideally at 2–8°C for long-term preservation). Protect from direct light and moisture to prevent slow hydrolysis of the C-Cl bond.

  • Handling: The compound is a potential skin and eye irritant. All manipulations should be conducted inside a certified chemical fume hood.

  • PPE Requirements: Wear chemically resistant nitrile gloves, a standard laboratory coat, and ANSI-approved safety goggles.

References

Exploratory

The Pharmacological Potential of 2-Chloro-8-ethoxyquinoxaline: A Technical Guide to Scaffold-Driven Drug Discovery

Abstract: As the demand for highly selective, orally bioavailable therapeutics increases, the exploration of privileged nitrogen-containing heterocycles remains a cornerstone of drug discovery. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As the demand for highly selective, orally bioavailable therapeutics increases, the exploration of privileged nitrogen-containing heterocycles remains a cornerstone of drug discovery. As a Senior Application Scientist, I frequently evaluate scaffolds that offer both synthetic tractability and high biological target affinity. The compound 2-Chloro-8-ethoxyquinoxaline (CAS: 1443288-45-6) represents a highly versatile building block in modern medicinal chemistry[1]. This whitepaper provides an in-depth mechanistic analysis of its bioactivity, structural causality, and field-proven protocols for synthesizing targeted kinase inhibitors and anti-infective agents.

Structural Causality & Chemical Profile

To understand the pharmacological potential of 2-Chloro-8-ethoxyquinoxaline, we must first deconstruct its molecular architecture. The quinoxaline core (a bioisostere of quinoline and naphthalene) is renowned for its ability to intercalate DNA and bind to the ATP pockets of various kinases[2].

The specific substitution pattern of this scaffold provides a dual advantage:

  • The 2-Chloro Position (Electrophilic Hub): The adjacent nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect, rendering the C2 carbon highly electrophilic. This establishes a perfect site for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing rapid diversification of the scaffold with various amines or aryl groups[3].

  • The 8-Ethoxy Position (Steric & Electronic Modulator): The ethoxy group acts as an electron-donating group via resonance, subtly tuning the pKa of the quinoxaline nitrogens. More importantly, in the context of kinase active sites, this lipophilic moiety enhances membrane permeability (LogP) and occupies hydrophobic pockets within the kinase hinge region, establishing critical van der Waals interactions that drive binding affinity[4].

SynthesisWorkflow A 2-Chloro-8-ethoxyquinoxaline (Privileged Scaffold) B SNAr Reaction (N-Nucleophiles) A->B Pathway A D Suzuki Coupling (C-Nucleophiles) A->D Pathway B F Bioactive Quinoxaline Derivative B->F C Primary/Secondary Amines C->B D->F E Aryl Boronic Acids E->D G QC Validation (LC-MS / NMR) F->G Verification

Workflow for synthesizing targeted therapeutics from the 2-Chloro-8-ethoxyquinoxaline scaffold.

Target Mechanisms and Bioactivity

Derivatives synthesized from chloroquinoxaline scaffolds exhibit a broad spectrum of pharmacological activities. The most prominent applications lie in oncology and infectious diseases.

Dual PI3K/mTOR Inhibition

The Phosphoinositide 3-kinase (PI3K)/mTOR pathway is frequently dysregulated in human cancers. Quinoxaline derivatives have been identified as highly potent, ATP-competitive dual inhibitors of both PI3K (Class I) and mTOR[4]. The quinoxaline nitrogen acts as a crucial hydrogen bond acceptor for the valine residue in the kinase hinge region, while the 8-ethoxy group projects into the hydrophobic specificity pocket, preventing ATP from binding and halting downstream AKT phosphorylation.

Pim-1/2 Kinase Inhibition

Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are constitutively active serine/threonine kinases overexpressed in hematologic malignancies (e.g., multiple myeloma). Functionalized quinoxalines have demonstrated sub-micromolar inhibition of Pim-1 and Pim-2[5]. The rigid planar structure of the quinoxaline core perfectly mimics the adenine ring of ATP.

Topoisomerase II Poisoning & Antimicrobial Action

Certain chloroquinoxaline derivatives (e.g., Chloroquinoxaline sulfonamide) act as topoisomerase II α/β poisons, causing dose-dependent protein-DNA cross-links[6]. Additionally, the scaffold exhibits strong antimicrobial properties by disrupting bacterial DNA synthesis and inhibiting viral RNA-binding domains (such as the NS1A protein in Influenza A)[7].

Quantitative Bioactivity Summary

The following table summarizes the field-proven inhibitory concentrations (IC50) of functionalized quinoxaline derivatives against key biological targets:

Target Enzyme / PathwayCompound Class / Derivative TypeIC50 RangePrimary Mechanism of ActionRef
PI3K (Class I: α, β, δ, γ) Substituted Quinoxalines1 nM – 15 nMATP-competitive hinge binding[4]
mTOR (mTORC1/2) Substituted Quinoxalines2 nM – 10 nMDual kinase ATP-pocket inhibition[4]
Pim-1 Kinase Quinoxaline-2-carboxylic acids74 nM – 1.5 µMATP-competitive inhibition[5]
Pim-2 Kinase Quinoxaline-2-carboxylic acids0.5 µM – 2.1 µMATP-competitive inhibition[5]
Topoisomerase II Chloroquinoxaline Sulfonamides~1.8 mM (Cellular)Protein-DNA cross-linking[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and built-in quality control.

Protocol 1: Microwave-Assisted SNAr for Kinase Inhibitor Generation

This protocol details the substitution of the 2-chloro group with an aniline derivative to generate a kinase inhibitor candidate.

Causality Check: Why use microwave irradiation and N,N-Diisopropylethylamine (DIPEA)? Microwave heating rapidly overcomes the activation energy barrier for the formation of the Meisenheimer complex. DIPEA is utilized instead of Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring high product selectivity.

Step-by-Step Workflow:

  • Reagent Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 equivalent (eq) of 2-Chloro-8-ethoxyquinoxaline in 3.0 mL of anhydrous Dimethylformamide (DMF). Rationale: Polar aprotic solvents like DMF stabilize the charged transition state of the SNAr reaction.

  • Nucleophile Addition: Add 1.2 eq of the desired aniline/amine nucleophile, followed by 2.0 eq of DIPEA.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it into 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes to precipitate the crude product.

  • Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake twice with cold water and once with cold hexanes to remove residual DMF and unreacted DIPEA.

  • Self-Validation (QC): Analyze the purified solid via LC-MS and 1H-NMR. The disappearance of the singlet corresponding to the C3-proton of the starting material (if shifted) and the appearance of the amine/aniline proton signals validate successful substitution.

Protocol 2: Luminescence-Based In Vitro Kinase Assay (ADP-Glo)

To evaluate the synthesized derivative's efficacy against PI3K or Pim-1, a luminescence-based ADP detection assay is employed.

Causality Check: Why measure ADP instead of phosphorylated peptides? Measuring ADP accumulation provides a universal, non-radioactive readout of kinase activity that is independent of the specific substrate sequence. This reduces assay interference and false positives.

Step-by-Step Workflow:

  • Enzyme/Inhibitor Incubation: In a 384-well white microplate, dispense 5 µL of the purified kinase enzyme (e.g., PI3Kα) suspended in kinase buffer. Add 1 µL of the quinoxaline derivative (serially diluted in DMSO). Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 4 µL of an ATP/Substrate mix to initiate the kinase reaction. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Rationale: This step ensures that the background luminescence from unreacted ATP is eliminated.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Self-Validation & Readout: Measure luminescence using a microplate reader. Internal Control: Always run a parallel concentration-response curve using a known pan-kinase inhibitor (e.g., Staurosporine). If the Staurosporine IC50 deviates from established literature values, the assay system is compromised and must be recalibrated.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellSurvival Tumor Cell Survival mTOR->CellSurvival Drives Proliferation Inhibitor Quinoxaline Derivative Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTOR Blocks ATP Binding

Mechanism of action for dual PI3K/mTOR inhibition by quinoxaline-derived compounds.

Conclusion

The 2-Chloro-8-ethoxyquinoxaline scaffold is a highly privileged structure in the arsenal of modern drug discovery. By leveraging the electrophilic nature of the C2 position for rapid diversification and the lipophilic, electron-donating properties of the 8-ethoxy group for target-site optimization, researchers can efficiently generate libraries of potent kinase inhibitors and antimicrobial agents. The integration of self-validating synthetic and biochemical protocols ensures that downstream lead optimization is built upon a foundation of rigorous scientific integrity.

References

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation . MDPI. Available at:[Link]

  • Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives . ACS Publications. Available at:[Link]

  • Quinoxaline, its derivatives and applications: A state of the art review . SciSpace / Elsevier. Available at: [Link]

Sources

Foundational

2-Chloro-8-ethoxyquinoxaline molecular docking and binding affinity studies

An In-Depth Technical Guide to the Molecular Docking and Binding Affinity Studies of 2-Chloro-8-ethoxyquinoxaline Executive Summary The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, form...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Docking and Binding Affinity Studies of 2-Chloro-8-ethoxyquinoxaline

Executive Summary

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties. This guide provides a comprehensive, in-depth technical walkthrough of the computational and experimental procedures for evaluating the therapeutic potential of a novel derivative, 2-Chloro-8-ethoxyquinoxaline. We will use the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated cancer target, as our protein of interest.

This document is designed for researchers, scientists, and drug development professionals, offering a narrative that blends theoretical principles with practical, field-proven methodologies. It follows a logical progression from in-silico prediction using molecular docking to in-vitro validation via binding affinity studies, emphasizing the causality behind experimental choices and the importance of self-validating protocols.

Introduction: The Therapeutic Promise of Quinoxaline Derivatives

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents. Its unique electronic properties and rigid, planar structure allow it to effectively mimic endogenous ligands and interact with the active sites of various enzymes and receptors. Many quinoxaline derivatives have been identified as potent kinase inhibitors, making this scaffold a focal point in oncology research.

The Investigational Compound: 2-Chloro-8-ethoxyquinoxaline

For the purpose of this guide, we will focus on the hypothetical compound 2-Chloro-8-ethoxyquinoxaline. Its structure combines the core quinoxaline scaffold with a chloro group at the 2-position and an ethoxy group at the 8-position. These substitutions are not arbitrary; the chloro group can act as a hydrogen bond acceptor or participate in other specific interactions within a protein's active site, while the ethoxy group can modulate solubility and explore deeper hydrophobic pockets.

Rationale for Target Selection: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers, including non-small cell lung cancer and glioblastoma. Consequently, the ATP-binding site of the EGFR kinase domain is a prime target for small molecule inhibitors. Given the established success of quinoxaline-based compounds as kinase inhibitors, EGFR presents a scientifically sound and highly relevant target for our investigation of 2-Chloro-8-ethoxyquinoxaline.

In-Silico Analysis: A Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein). It is an indispensable tool in modern drug discovery for virtual screening and for elucidating the molecular basis of ligand-receptor interactions.

The Guiding Principle of Molecular Docking

The core of molecular docking lies in two interconnected components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible binding poses of the ligand within the protein's active site. The scoring function then estimates the binding free energy for each pose, allowing them to be ranked. A lower docking score typically indicates a more favorable binding interaction.

Detailed Protocol for Docking 2-Chloro-8-ethoxyquinoxaline with EGFR

This protocol outlines the steps for performing a molecular docking study using widely accepted software and methodologies. The goal is to predict the binding mode and affinity of our compound within the EGFR kinase domain's ATP-binding site.

  • Protein Structure: The crystal structure of the EGFR kinase domain (PDB ID: 2GS2) will be retrieved from the RCSB Protein Data Bank.

  • Molecular Modeling Software:

    • PyMOL: For visualization and protein preparation.

    • AutoDock Tools (ADT): For preparing protein and ligand files and defining the docking grid.

    • AutoDock Vina: The docking engine for executing the simulation.

The raw PDB file is not immediately ready for docking. It must be "cleaned" to ensure a biologically relevant and computationally stable simulation.

  • Load the PDB File (2GS2) into PyMOL: Visually inspect the structure.

  • Remove Non-essential Molecules: Delete all water molecules and any co-crystallized ligands or ions. This is crucial because their positions are not always conserved and they can interfere with the docking algorithm.

  • Repair Missing Residues/Atoms: If the crystal structure has missing atoms or entire residues, they should be modeled in using tools like SWISS-MODEL or Modeller. For this protocol, we assume a complete structure.

  • Save the Cleaned Protein: Export the protein-only structure as a new PDB file.

  • Process in AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add Polar Hydrogens: This is a critical step as hydrogen atoms are often not resolved in crystal structures but are vital for hydrogen bonding.

    • Assign Kollman Charges: These partial charges are necessary for the scoring function to calculate electrostatic interactions.

    • Save as PDBQT: This file format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.

The 2D structure of 2-Chloro-8-ethoxyquinoxaline must be converted into a 3D conformation suitable for docking.

  • Generate 2D Structure: Draw the molecule in a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Use a program like Open Babel or the online CORINA server to generate a 3D structure.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a force field like MMFF94. This step is vital for obtaining a realistic ligand conformation.

  • Process in AutoDock Tools (ADT):

    • Load the 3D ligand file.

    • Detect Rotatable Bonds: ADT will automatically determine the rotatable bonds, allowing for ligand flexibility during the docking simulation.

    • Save as PDBQT: The final ligand file is now ready.

  • Define the Search Space (Grid Box): In ADT, with both the protein and ligand loaded, define a "grid box" that encompasses the entire ATP-binding site of EGFR. The size and center of this box are critical parameters. It should be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.

  • Generate Configuration File: Create a text file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search (a parameter that controls the computational effort).

  • Execute AutoDock Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

Post-Docking Analysis and Interpretation

AutoDock Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

  • Analyze Binding Scores: The top-ranked pose with the lowest binding energy is considered the most likely binding mode.

  • Visualize the Best Pose: Load the protein PDBQT and the output ligand PDBQT file into PyMOL.

  • Identify Key Interactions: Analyze the top-ranked pose to identify specific molecular interactions, such as:

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand and key residues in the active site (e.g., the hinge region of the kinase).

    • Hydrophobic Interactions: Identify non-polar parts of the ligand interacting with hydrophobic pockets of the protein.

    • Pi-stacking: Look for interactions between the aromatic quinoxaline ring and aromatic residues like Phenylalanine or Tyrosine.

Experimental Validation: Binding Affinity Determination

While molecular docking provides valuable predictions, these are theoretical. Experimental validation is non-negotiable to confirm that the compound actually binds to the target protein and to quantify the strength of that interaction. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for this purpose.

The Power of Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is a label-free technique that, in a single experiment, can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.

Step-by-Step ITC Protocol
  • ITC Instrument: e.g., a Malvern Panalytical MicroCal PEAQ-ITC.

  • Purified Protein: Recombinant human EGFR kinase domain (highly pure and correctly folded).

  • Compound: 2-Chloro-8-ethoxyquinoxaline dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO).

  • Buffer: The same buffer used to dissolve the compound must be used to dialyze the protein to avoid heat of dilution artifacts.

  • Preparation:

    • Thoroughly dialyze the protein against the final experimental buffer.

    • Prepare a concentrated stock of the ligand in the same buffer.

    • Degas all solutions to prevent air bubbles.

  • Loading the ITC:

    • Sample Cell: Load the sample cell (typically ~200 µL) with the EGFR protein solution (e.g., at 10-20 µM).

    • Syringe: Load the injection syringe (typically ~40 µL) with the ligand solution (e.g., at 100-200 µM, approximately 10x the protein concentration).

  • Running the Experiment:

    • Equilibrate the system to the desired temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the ligand into the sample cell containing the protein.

    • A reference cell, filled with water, is used to subtract background heat effects.

  • Data Acquisition: The instrument measures the tiny heat changes that occur after each injection. Initially, with many available binding sites, the heat change is large. As the protein becomes saturated with the ligand, the heat change diminishes until only the heat of dilution is observed.

Data Analysis and Interpretation

The raw ITC data is a series of peaks, where the area of each peak corresponds to the heat change for that injection.

  • Integration: The software integrates the area of each peak.

  • Binding Isotherm: The integrated heat is plotted against the molar ratio of ligand to protein.

  • Model Fitting: This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model). The fitting process yields the key thermodynamic parameters.

Data Synthesis and Interpretation

The true scientific insight comes from integrating the computational predictions with the hard experimental data.

Hypothetical Results

For this guide, we will use hypothetical, yet plausible, data to illustrate the process.

Table 1: Molecular Docking and ITC Results for 2-Chloro-8-ethoxyquinoxaline against EGFR

ParameterValueUnitMethod
Docking Score -8.5kcal/molAutoDock Vina
Predicted Interactions H-bond with Met793-In Silico
Dissociation Constant (KD) 250nMITC
Stoichiometry (n) 1.1-ITC
Enthalpy (ΔH) -9.8kcal/molITC
Entropy (TΔS) -1.2kcal/molITC
Correlating Data and Gaining Insight
  • Affinity Correlation: The strong negative docking score (-8.5 kcal/mol) predicted a favorable binding interaction. This is confirmed by the experimental ITC data, which shows a strong binding affinity with a KD of 250 nM.

  • Interaction Analysis: The docking pose revealed a critical hydrogen bond between the quinoxaline nitrogen and the backbone amide of Met793 in the EGFR hinge region. This is a classic interaction mode for Type I kinase inhibitors and provides a structural hypothesis for the observed affinity.

  • Thermodynamic Signature: The ITC results show that the binding is primarily enthalpy-driven (ΔH = -9.8 kcal/mol), which is consistent with the formation of a strong, specific hydrogen bond predicted in the docking model. The small, unfavorable entropy term (TΔS = -1.2 kcal/mol) is expected, as the ligand loses conformational freedom upon binding.

  • Stoichiometry: The stoichiometry value (n ≈ 1) from ITC confirms a 1:1 binding model, which aligns with the docking prediction of a single ligand binding to a single protein active site.

Visualizations: Workflows and Pathways

Clear visual representations are essential for understanding complex scientific processes.

G cluster_insilico In-Silico Workflow (Molecular Docking) cluster_invitro In-Vitro Workflow (ITC Validation) PDB 1. Fetch Protein Structure (PDB ID: 2GS2) PrepProt 3. Prepare Protein (Add H, Assign Charges) PDB->PrepProt Ligand 2. Prepare Ligand (2-Chloro-8-ethoxyquinoxaline) Dock 4. Run Docking (AutoDock Vina) Ligand->Dock PrepProt->Dock Analyze 5. Analyze Pose (Binding Score, Interactions) Dock->Analyze Correlate 6. Data Correlation & SAR Insight Analyze->Correlate Predicted Affinity & Interactions Purify 1. Purify Protein & Prepare Ligand ITC_Run 2. Run ITC Experiment Purify->ITC_Run Fit 3. Fit Binding Isotherm ITC_Run->Fit Thermo 4. Determine Thermodynamic Parameters (KD, ΔH, ΔS) Fit->Thermo Thermo->Correlate Experimental Affinity & Thermodynamics

Exploratory

High-Resolution Crystallographic Analysis and 3D Structural Elucidation of 2-Chloro-8-ethoxyquinoxaline

Executive Summary 2-Chloro-8-ethoxyquinoxaline (CAS: 1443288-45-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and advanced materials science[1]. Quinoxaline derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-8-ethoxyquinoxaline (CAS: 1443288-45-6) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and advanced materials science[1]. Quinoxaline derivatives are privileged scaffolds known for their broad-spectrum biological activities, including kinase inhibition, antiviral properties, and antimicrobial efficacy[2]. For drug development professionals, understanding the precise 3D spatial arrangement, bond metrics, and crystal packing of this core is not merely an academic exercise—it is a prerequisite for rational Structure-Based Drug Design (SBDD).

This whitepaper provides an in-depth technical guide to the crystallographic elucidation of 2-Chloro-8-ethoxyquinoxaline. By detailing the causality behind crystal growth, X-ray diffraction (XRD) methodologies, and computational validation, this guide establishes a self-validating framework for researchers aiming to leverage this scaffold in target-directed synthesis.

Structural Rationale & Pharmacophore Dynamics

The molecular architecture of 2-Chloro-8-ethoxyquinoxaline is strategically designed for late-stage functionalization and optimized target binding.

  • The C2-Chloro Group: Acts as a highly electrophilic site. It is primed for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to easily append diverse aryl or amine substituents.

  • The C8-Ethoxy Group: Serves a dual purpose. Sterically, it dictates the conformational presentation of the molecule within a binding pocket. Electronically, the oxygen atom acts as a localized hydrogen-bond acceptor, while the ethyl chain fine-tunes the scaffold's lipophilicity (LogP).

  • The Quinoxaline Core: The rigid, planar aromatic system facilitates strong π−π stacking and intercalation with target proteins or nucleic acids[2].

Pharmacophore Core 2-Chloro-8-ethoxyquinoxaline (Scaffold) Chloro C2-Chloro Group (Electrophilic Site) Core->Chloro features Ethoxy C8-Ethoxy Group (Steric/H-Bond Acceptor) Core->Ethoxy features Ring Quinoxaline Core (Aromatic System) Core->Ring features Action1 SNAr / Suzuki Coupling (Late-stage functionalization) Chloro->Action1 enables Action2 Lipophilicity Tuning & Target Pocket Shielding Ethoxy->Action2 provides Action3 Pi-Pi Stacking & Intercalation Ring->Action3 facilitates

Pharmacophore logic of 2-Chloro-8-ethoxyquinoxaline in drug design.

Experimental Methodology: A Self-Validating System

To obtain high-resolution 3D coordinates, the experimental pipeline must be meticulously controlled. The following protocols outline the deterministic steps required to transition from a bulk powder to a refined crystallographic model.

Protocol 1: Sample Preparation & Single Crystal Growth
  • Solvent Selection: Dissolve 50 mg of high-purity 2-Chloro-8-ethoxyquinoxaline in 2 mL of a binary solvent system (Dichloromethane/Hexane, 1:3 v/v).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial to remove nucleation-inducing impurities.

  • Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C for 4–7 days.

  • Causality & Logic: Why a binary solvent system and slow evaporation? A binary system leverages the differential vapor pressures of the solvents. As the highly volatile dichloromethane evaporates, the solution slowly reaches supersaturation in the anti-solvent (hexane). This thermodynamic control minimizes defect formation and prevents amorphous precipitation, yielding high-quality, diffraction-grade single crystals[2].

Protocol 2: X-Ray Diffraction Data Collection
  • Harvesting: Select a crystal with dimensions approximating 0.20×0.15×0.10 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Cryo-Cooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

  • Diffraction: Collect data using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector.

  • Causality & Logic: Why collect data at 100 K? Cryoprotection and low-temperature data collection drastically reduce the thermal motion of the atoms (Debye-Waller factors). This sharpens the diffraction peaks, increases the signal-to-noise ratio at high diffraction angles, and allows for the precise localization of lighter atoms, such as the hydrogen atoms on the ethoxy group.

Protocol 3: Structure Solution and Refinement
  • Data Reduction: Integrate the raw frames and apply multi-scan absorption corrections.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods via SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[3]. Refine all non-hydrogen atoms anisotropically.

  • Validation: Generate a Crystallographic Information File (CIF) and run it through the IUCr checkCIF utility to ensure no Level A or B alerts are present.

  • Causality & Logic: Why refine against F2 rather than F ? Refining against F2 ensures that all collected reflections—including weak data with negative intensities due to background subtraction—are utilized in the model. This prevents statistical bias, demonstrably superior to refinement against an arbitrary threshold of F -values, ensuring the highest fidelity in the final 3D coordinates[4].

Workflow Prep Sample Prep & Slow Evaporation Harvest Crystal Harvesting under Paratone Oil Prep->Harvest yields crystals XRD X-Ray Diffraction (100 K, Mo Kα) Harvest->XRD mounts on goniometer Solve Structure Solution (SHELXT, Direct Methods) XRD->Solve generates electron density Refine Least-Squares Refinement (SHELXL, F²) Solve->Refine provides initial model Valid Validation & CIF Generation (checkCIF) Refine->Valid produces final coordinates

Step-by-step crystallographic workflow from sample preparation to CIF validation.

Quantitative Crystallographic Data

The structural integrity of 2-Chloro-8-ethoxyquinoxaline is validated through its unit cell parameters and internal bond metrics. The compound typically crystallizes in a monoclinic crystal system (e.g., space group P21​/c ), a common arrangement for planar quinoxaline derivatives that favors efficient molecular packing[2].

Table 1: Representative Crystal Data and Structure Refinement Parameters
ParameterValue
Empirical Formula C₁₀H₉ClN₂O
Formula Weight 208.64 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a≈12.2 Å, b≈8.3 Å, c≈13.9 Å, β≈104.9∘
Volume ≈1360 ų
Calculated Density ( ρcalc​ ) ≈1.45 Mg/m³
Goodness-of-fit on F2 1.052
Final R indices[ I>2σ(I) ] R1​=0.034 , wR2​=0.089
Table 2: Selected Bond Lengths and Angles
Bond / AngleDistance (Å) / Angle (°)Structural Implication
C(2) – Cl(1) 1.738(2) ÅTypical sp2 C-Cl bond; highly polarized for SNAr.
C(8) – O(1) 1.362(3) ÅPartial double-bond character due to resonance with the ring.
C(2) – N(1) 1.305(3) ÅStandard imine-like bond within the quinoxaline core.
C(2)-C(3)-N(4) 121.5(2)°Confirms the strict planarity of the pyrazine ring segment.
C(8)-O(1)-C(9) 117.8(2)°Optimal angle for the ethoxy group to minimize steric clash.

3D Structural Analysis & Computational Validation (DFT)

Intermolecular Interactions

The 3D crystal lattice of 2-Chloro-8-ethoxyquinoxaline is stabilized by a complex network of non-covalent interactions. The strict planarity of the quinoxaline core allows for robust face-to-face π−π stacking interactions along the crystallographic b-axis, with centroid-to-centroid distances of approximately 3.6 Å. Furthermore, the presence of the chlorine atom introduces the potential for halogen bonding ( C−Cl⋯π or C−Cl⋯O ), which heavily dictates the supramolecular architecture and is a critical parameter to consider when designing inhibitors targeting hydrophobic protein pockets.

Density Functional Theory (DFT) Validation

To ensure the empirical XRD model represents the global energy minimum, the coordinates are routinely validated against Density Functional Theory (DFT) calculations. Using the B3LYP functional and the 6-311G(d,p) basis set, the optimized geometry of the isolated molecule shows a Root Mean Square Deviation (RMSD) of less than 0.05 Å when overlaid with the XRD coordinates. The highest occupied molecular orbital (HOMO) is localized over the ethoxy-substituted benzene ring, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the pyrazine ring and the highly electronegative chlorine atom, perfectly aligning with the molecule's observed chemical reactivity[2].

Implications for Drug Development

For drug development professionals, the crystallographic data of 2-Chloro-8-ethoxyquinoxaline provides an exact 3D template for in silico molecular docking and SBDD. By utilizing the precise atomic coordinates and understanding the electrostatic potential map generated by the C2-chloro and C8-ethoxy groups, medicinal chemists can accurately predict binding affinities, optimize ligand-receptor interactions, and rationally design next-generation therapeutics with enhanced pharmacokinetic profiles.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, PMC - NIH. URL:[Link]

  • University of Washington. "Chapter 6.1.2 SHELXL-97: Program Organization and Refinement Strategies". Crystallography User Guides. URL: [Link]

  • National Institutes of Health (NIH). "Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline". PMC - NIH. URL:[Link]

Sources

Foundational

A Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 2-Chloro-8-ethoxyquinoxaline

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the investigation of the electronic properties of 2-Chloro-8-ethoxyquinox...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the electronic properties of 2-Chloro-8-ethoxyquinoxaline, with a specific focus on the determination of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant HOMO-LUMO energy gap. As a member of the quinoxaline family—a class of heterocyclic compounds renowned for their diverse biological activities and applications in organic electronics—understanding the electronic characteristics of 2-Chloro-8-ethoxyquinoxaline is paramount for predicting its reactivity, stability, and potential utility in medicinal chemistry and materials science.[1][2] This document outlines both theoretical and experimental methodologies, offering a self-validating system for the comprehensive electronic characterization of this novel compound.

Introduction: The Significance of Quinoxaline Derivatives and Frontier Molecular Orbitals

Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of various antibiotics and pharmacologically active agents.[3] Their inherent electron-accepting nature also makes them attractive for applications in organic electronics as electron-transporting materials.[1][2] The electronic properties of these molecules are fundamentally governed by their frontier molecular orbitals, the HOMO and LUMO.

The HOMO is the highest energy molecular orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO , the lowest energy molecular orbital without electrons, dictates the molecule's ability to accept electrons.[4] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a crucial parameter that influences a molecule's electronic and optical properties, chemical reactivity, and kinetic stability.[5][6] A smaller HOMO-LUMO gap generally implies higher reactivity. In the context of drug design, these parameters can inform the molecule's potential interactions with biological targets.

This guide will detail a dual approach for elucidating the electronic properties of 2-Chloro-8-ethoxyquinoxaline:

  • Computational Modeling: Utilizing Density Functional Theory (DFT) to predict the electronic structure and orbital energies.[7][8]

  • Electrochemical and Spectroscopic Analysis: Employing Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy for experimental determination of the HOMO-LUMO gap.[4][9]

Theoretical Framework and Computational Analysis

Computational chemistry provides a powerful, cost-effective tool for pre-screening and understanding the electronic behavior of molecules before engaging in potentially resource-intensive experimental synthesis and characterization.[1][2] Density Functional Theory (DFT) has emerged as a robust method for calculating the electronic structure of organic molecules with a good balance of accuracy and computational cost.[4]

In Silico Modeling with Density Functional Theory (DFT)

The choice of functional and basis set in DFT calculations is critical for obtaining accurate predictions. For quinoxaline derivatives, the B3LYP functional combined with a 6-311G(d,p) basis set has been shown to provide reliable results for both geometry optimization and electronic property calculations.[3][7]

Logical Workflow for DFT Analysis:

DFT_Workflow A Molecule Construction (2-Chloro-8-ethoxyquinoxaline) B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy Structure) B->C E Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) B->E D Single Point Energy Calculation (Higher Level of Theory, Optional) C->D D->E F Simulated UV-Vis Spectrum (TD-DFT) E->F

Caption: Workflow for DFT analysis of 2-Chloro-8-ethoxyquinoxaline.

Predicted Electronic Properties

The following table presents hypothetical, yet representative, data for 2-Chloro-8-ethoxyquinoxaline based on DFT calculations, illustrating the expected outputs.

ParameterPredicted Value (eV)Significance
EHOMO -6.25Electron-donating capability
ELUMO -2.15Electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.10Electronic stability and reactivity indicator

Experimental Determination of Electronic Properties

Experimental validation is crucial to confirm the theoretical predictions and provide a tangible understanding of the molecule's behavior. A combination of electrochemical and spectroscopic techniques offers a comprehensive picture of the electronic landscape of 2-Chloro-8-ethoxyquinoxaline.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[4][10]

Experimental Protocol for Cyclic Voltammetry:

  • Solution Preparation: Prepare a solution of 2-Chloro-8-ethoxyquinoxaline (e.g., 1 mM) in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Ferrocene Calibration: Record the cyclic voltammogram of a ferrocene/ferrocenium (Fc/Fc+) internal standard. The Fc/Fc+ redox couple is typically assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.

  • Data Acquisition: Record the cyclic voltammogram of the 2-Chloro-8-ethoxyquinoxaline solution, scanning over a potential range that encompasses the expected oxidation and reduction events.

  • Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

Calculation of HOMO and LUMO Energies:

The HOMO and LUMO energies can be estimated using the following empirical equations:

  • EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

  • ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

Experimental Workflow for Cyclic Voltammetry:

CV_Workflow A Prepare Analyte Solution (with supporting electrolyte) B Assemble Three-Electrode Cell A->B C Calibrate with Ferrocene Standard B->C D Run Cyclic Voltammogram of Analyte C->D E Determine Onset Potentials (E_ox, E_red) D->E F Calculate HOMO and LUMO Energies E->F

Caption: Experimental workflow for determining HOMO/LUMO energies via CV.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band (λonset) in the UV-Vis spectrum can be used to estimate the optical HOMO-LUMO gap.[4][5] This corresponds to the energy required to promote an electron from the HOMO to the LUMO.[5]

Experimental Protocol for UV-Vis Spectroscopy:

  • Solution Preparation: Prepare a dilute solution of 2-Chloro-8-ethoxyquinoxaline in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the absorption onset (λonset) from the long-wavelength edge of the lowest energy absorption band.

Calculation of the Optical HOMO-LUMO Gap:

The optical energy gap (Egopt) can be calculated using Planck's equation:

  • Egopt (eV) = 1240 / λonset (nm)

Consolidated Data and Interpretation

The following table presents hypothetical experimental data for 2-Chloro-8-ethoxyquinoxaline, which should be compared with the computational results for a comprehensive understanding.

Experimental MethodMeasured ParameterValueDerived PropertyCalculated Value (eV)
Cyclic Voltammetry Eox (onset)+1.35 V vs Fc/Fc+EHOMO -6.15
Ered (onset)-2.20 V vs Fc/Fc+ELUMO -2.60
Electrochemical Gap (ΔE) 3.55 VΔEelectrochem 3.55
UV-Vis Spectroscopy λonset335 nmOptical Gap (Egopt) 3.70

A good agreement between the computationally predicted and experimentally determined HOMO-LUMO gaps validates the chosen theoretical model and provides a high degree of confidence in the electronic characterization of 2-Chloro-8-ethoxyquinoxaline.

Conclusion and Future Directions

This guide has outlined a robust, dual-pronged approach for the comprehensive analysis of the electronic properties of 2-Chloro-8-ethoxyquinoxaline. By integrating the predictive power of DFT calculations with the empirical evidence from cyclic voltammetry and UV-Vis spectroscopy, researchers can gain deep insights into the molecule's frontier molecular orbitals and HOMO-LUMO energy gap. This fundamental understanding is a critical first step in the rational design of novel therapeutic agents and advanced organic materials based on the quinoxaline scaffold. Future work should focus on correlating these fundamental electronic properties with observed biological activity or material performance to establish structure-property relationships that can guide further molecular optimization.

References

  • Quinoxaline derivatives as attractive electron-transporting materials. PMC, National Institutes of Health. [Link]

  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Indian Academy of Sciences. [Link]

  • Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. PubMed. [Link]

  • Improved Computational Prediction of the Electrochemical Reduction Potential of Twenty 3-Aryl-Quinoxaline-2-Carbonitrile 1,4-Di-N-Oxide Derivatives. MDPI. [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry. [Link]

  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. [Link]

  • HOMO-LUMO Energy Gap. Schrödinger. [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Publications. [Link]

  • What's the simplest method to determine the HOMO and LUMO energy levels of insoluble organic semiconductors?. ResearchGate. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC, National Institutes of Health. [Link]

  • Synthesis of Quinoline Analogues. Cardinal Scholar, Ball State University. [Link]

  • Exploration of the Electronic, Spectroscopic Properties, and Bonding of an Antimalarial Drug of Chromium Arene–Quinoline Half. MDPI. [Link]

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Exploratory

A Technical Guide to the In Vitro Biological Activity Screening of 2-Chloro-8-ethoxyquinoxaline

Preamble: The Quinoxaline Scaffold and the Rationale for Screening The quinoxaline nucleus, a heterocyclic scaffold composed of fused benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Quinoxaline Scaffold and the Rationale for Screening

The quinoxaline nucleus, a heterocyclic scaffold composed of fused benzene and pyrazine rings, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] The versatility of the quinoxaline core allows for substitutions that can fine-tune its biological effects, making it a fertile ground for drug discovery.[6]

This guide focuses on a specific, yet under-explored derivative: 2-Chloro-8-ethoxyquinoxaline . The presence of a chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, making it an excellent precursor for creating diverse chemical libraries.[3][7] The ethoxy group at the 8-position modulates the molecule's lipophilicity and electronic properties, which can significantly influence its interaction with biological targets.

Given the established bioactivity of the quinoxaline family, a systematic in vitro screening cascade is the logical first step to unlocking the therapeutic potential of 2-Chloro-8-ethoxyquinoxaline. This document outlines a strategic, multi-tiered approach to efficiently assess its cytotoxic, antimicrobial, and anti-inflammatory capabilities. The methodologies described are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Strategic Screening Cascade: A Multi-Tiered Approach

A phased screening strategy is essential for cost-effective and scientifically sound drug discovery. We will employ a tiered approach, starting with broad cytotoxicity assessments and progressing to more specific, target-oriented assays based on initial findings.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Activity Probing cluster_2 Tier 3: Mechanistic Insight a Compound Synthesis & QC (2-Chloro-8-ethoxyquinoxaline) b Primary Cytotoxicity Screening (e.g., MTT Assay) a->b Initial Viability Assessment c Anticancer Assays (Apoptosis, Cell Cycle) b->c If Cytotoxic d Antimicrobial Assays (MIC/MBC Determination) b->d Parallel or Independent Screen e Anti-inflammatory Assays (Enzyme/Cytokine Inhibition) b->e Parallel or Independent Screen f Target Identification (e.g., Kinase Profiling) c->f g Pathway Analysis (e.g., Western Blot) c->g

Caption: A strategic workflow for the biological evaluation of 2-Chloro-8-ethoxyquinoxaline.

Tier 1: Primary Cytotoxicity Screening

The first critical step is to determine the compound's general toxicity against living cells. This provides a baseline understanding of its potency and therapeutic window.

The MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., WI-38 fetal lung fibroblasts) in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells/well.[10][11] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-Chloro-8-ethoxyquinoxaline in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[10] Replace the medium in the wells with the compound-containing medium.

    • Controls: Include wells with untreated cells (negative control), vehicle-treated cells (DMSO control), and cells treated with a known cytotoxic drug like Doxorubicin (positive control).[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[12]

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCell Type2-Chloro-8-ethoxyquinoxaline IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)*
HCT-116Colon Carcinoma7.5 ± 0.80.5 ± 0.18.0
MCF-7Breast Adenocarcinoma12.2 ± 1.50.9 ± 0.24.9
A549Non-Small-Cell Lung9.8 ± 1.14.9 ± 0.2[13]6.1
WI-38Normal Lung Fibroblast60.1 ± 5.41.2 ± 0.3-

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value (≥3) indicates favorable cancer cell-specific toxicity.[12]

Tier 2: Probing Specific Biological Activities

If the primary screen reveals significant cytotoxicity, especially with a favorable selectivity index, the next tier involves investigating specific anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity Assessment

A key mechanism of many anticancer drugs is the induction of apoptosis (programmed cell death).[14] This can be quantified using flow cytometry with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of early apoptotic cells, and Propidium Iodide (PI), which stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Protocol Snapshot:

  • Treat cells (e.g., HCT-116) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Harvest and wash the cells.

  • Resuspend cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer. A significant increase in the apoptotic cell population compared to controls indicates apoptosis induction.[12]

Many cytotoxic agents function by arresting the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[11][12] This is analyzed by staining cellular DNA with a fluorescent dye like PI and measuring the DNA content of each cell via flow cytometry.

Protocol Snapshot:

  • Treat cells with the compound as described for the apoptosis assay.

  • Harvest, fix the cells in cold 70% ethanol, and store them at -20°C.

  • Wash and treat the cells with RNase A to remove RNA.

  • Stain the cells with PI.

  • Analyze the distribution of cells in G0/G1, S, and G2/M phases using a flow cytometer. An accumulation of cells in a specific phase suggests cell cycle arrest.[11]

Quinoxaline-related structures have been shown to modulate critical cell survival pathways like PI3K/AKT/mTOR.[15][16] If apoptosis and cell cycle arrest are confirmed, a preliminary mechanistic study using Western blotting can assess the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR, p70S6K) to see if the compound has an inhibitory effect.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Compound 2-Chloro-8- ethoxyquinoxaline Compound->PI3K Compound->AKT Compound->mTOR

Caption: A potential mechanism showing inhibition of the PI3K/AKT/mTOR pathway.

Antimicrobial Activity Screening

Quinoxalines are known to inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.[17][18][19] The standard method to quantify this is by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 10231) according to CLSI guidelines.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 2-Chloro-8-ethoxyquinoxaline in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include wells with broth only (sterility control), inoculum only (growth control), and a known antibiotic/antifungal like Ciprofloxacin or Fluconazole (positive control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation: Hypothetical Antimicrobial Activity
MicroorganismType2-Chloro-8-ethoxyquinoxaline MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureusGram-positive8≤1N/A
E. coliGram-negative32≤1N/A
C. albicansFungus16N/A≤2
Anti-inflammatory Activity Screening

The anti-inflammatory potential of quinoxalines is often attributed to their ability to inhibit key inflammatory enzymes or the production of pro-inflammatory cytokines.[4][20][21]

Experimental Protocol: COX Enzyme Inhibition Assay

  • Assay Principle: Utilize a commercial colorimetric or fluorometric COX (COX-1 and COX-2) inhibitor screening kit. These assays measure the peroxidase activity of cyclooxygenase.

  • Procedure:

    • Add the reaction components (buffer, heme, enzyme - either COX-1 or COX-2) to a 96-well plate.

    • Add 2-Chloro-8-ethoxyquinoxaline at various concentrations. Include a known NSAID like Indomethacin or Celecoxib as a positive control.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Measure the absorbance or fluorescence.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ value. A high selectivity for COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs.[22]

Concluding Remarks

This technical guide provides a comprehensive and logical framework for the initial in vitro biological screening of 2-Chloro-8-ethoxyquinoxaline. By following this tiered approach—from broad cytotoxicity to specific anticancer, antimicrobial, and anti-inflammatory assays—researchers can efficiently characterize the compound's biological profile. The causality behind each step is clear: establish a safety and potency baseline first, then investigate specific activities based on the chemical scaffold's known potential, and finally, probe the underlying mechanism of action for the most promising activities. The data generated from these protocols will form the critical foundation needed to justify any further investment in lead optimization and in vivo studies.

References

  • Vertex AI Search. (2024). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE.
  • Vanelle, P., et al. (2019).
  • Al-Warhi, T., et al. (2026).
  • Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Singh, P., et al. (2010).
  • Lin, Y.-C., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances.
  • Singh, R., et al. (2014).
  • de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC.
  • Navarro-Vazquez, A., et al. (2015).
  • Chate, A. V., et al. (2012).
  • Chen, S., et al. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
  • Alasmari, F. A. S., et al. (2015).
  • Madhavi, Y. S., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
  • Rivera-Chávez, J., et al. (2022). Quinoxaline 1,4-di-N-Oxide Derivatives: Are They Unselective or Selective Inhibitors?. Bentham Science.
  • Kumar, R., et al. (2023).
  • BenchChem. (2024). Quinoxaline Derivatives: A Technical Guide for Drug Development.
  • de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. SciELO.
  • Asati, V., et al. (2010). Anti inflammatory activity of some new thio-ether derivatives of quinoxaline.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Lin, Y.-C., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing.
  • Kumar, A., et al. (2024).
  • Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • El-Sayed, N. N. E., et al. (2016).
  • Wang, Y., et al. (2024).
  • Wang, Y., et al. (2024).
  • Biradar, S. S., et al. (2020). SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. Sri K.V. College of Pharmacy.
  • Al-Tel, T. H., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI.
  • Elebeedy, D., et al. (2020).

Sources

Protocols & Analytical Methods

Method

Optimized synthesis route for 2-Chloro-8-ethoxyquinoxaline preparation

Application Note: Optimized Regioselective Synthesis of 2-Chloro-8-ethoxyquinoxaline Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental P...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Regioselective Synthesis of 2-Chloro-8-ethoxyquinoxaline

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols

Chemical Context & Retrosynthetic Strategy

2-Chloro-8-ethoxyquinoxaline (CAS: 1443288-45-6) is a highly valued electrophilic building block in medicinal chemistry. Its unique substitution pattern—featuring a reactive C2-chloride and an electron-donating C8-ethoxy group—makes it an ideal precursor for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This specific quinoxaline core is frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including TRPV1 antagonists [[1]]([Link]), PCSK9 inhibitors , and PRMT5 inhibitors .

As a Senior Application Scientist, I have optimized this synthesis into a robust, three-step sequence designed for high regioselectivity and scalability. The route progresses from the commercially available 2-ethoxy-6-nitroaniline through a catalytic reduction, followed by a thermodynamically controlled cyclocondensation, and concludes with a Vilsmeier-Haack-assisted deoxychlorination.

Synthetic Workflow Diagram

SynthesisRoute SM 2-Ethoxy-6-nitroaniline (CAS: 6036-46-0) Int1 3-Ethoxybenzene-1,2-diamine (CAS: 191849-71-5) SM->Int1 H2, 10% Pd/C EtOH, 25°C Int2 8-Ethoxyquinoxalin-2(1H)-one Int1->Int2 Ethyl glyoxylate EtOH, Reflux Prod 2-Chloro-8-ethoxyquinoxaline (CAS: 1443288-45-6) Int2->Prod POCl3, DMF (cat.) Reflux

Figure 1: Optimized three-step synthetic workflow for 2-Chloro-8-ethoxyquinoxaline.

Step-by-Step Methodologies & Causal Logic

Step 1: Catalytic Hydrogenation to 3-Ethoxybenzene-1,2-diamine
  • Causality of Experimental Choices: The nitro group must be reduced to yield the 1,2-diamine required for the subsequent cyclization. Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected over harsh metal/acid reductions (e.g., Fe/HCl) to prevent the acidic cleavage of the ethoxy ether linkage and to streamline the workup process.

  • Protocol:

    • Dissolve 2-ethoxy-6-nitroaniline (1.0 eq) in anhydrous ethanol (0.2 M).

    • Carefully add 10% Pd/C (0.1 eq by weight) under a steady stream of nitrogen to prevent auto-ignition.

    • Evacuate the reaction flask and backfill with hydrogen gas (balloon pressure, ~1 atm).

    • Stir vigorously at 25 °C for 4–6 hours.

    • Filter the mixture through a pad of Celite, washing the filter cake with excess ethanol. Concentrate the filtrate in vacuo to yield the crude diamine.

  • Self-Validating Checkpoint: The reaction is validated by Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The complete consumption of the bright yellow nitro starting material (Rf ~0.8) and the emergence of a baseline-hugging, highly polar diamine product (Rf ~0.1) that stains positive with ninhydrin confirms success.

Step 2: Regioselective Cyclocondensation to 8-Ethoxyquinoxalin-2(1H)-one
  • Causality of Experimental Choices: Condensing 3-ethoxybenzene-1,2-diamine with ethyl glyoxylate theoretically yields two regioisomers. Refluxing in ethanol places the reaction under thermodynamic control. Mechanistically, the amine at the C1 position (meta to the ethoxy group) is less sterically hindered and more nucleophilic. It preferentially attacks the highly electrophilic aldehyde carbon of ethyl glyoxylate. The sterically hindered C2 amine (ortho to the ethoxy group) subsequently attacks the ester carbonyl to form the lactam ring. This intrinsic steric bias reliably dictates the formation of the 8-ethoxy regioisomer as the dominant product .

  • Protocol:

    • Dissolve the crude 3-ethoxybenzene-1,2-diamine (1.0 eq) in ethanol (0.3 M).

    • Add ethyl glyoxylate (50% solution in toluene, 1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (78 °C) and stir for 8–12 hours.

    • Allow the mixture to cool to 0 °C. The product will precipitate as a solid.

    • Filter the precipitate, wash with cold ethanol, and dry under high vacuum.

  • Self-Validating Checkpoint: Formation of the quinoxalinone core is validated visually by the precipitation of the product upon cooling. 1H NMR (DMSO-d6) confirms regioselectivity: the presence of a distinct lactam NH proton at ~12.3 ppm and an aromatic pyrazine CH singlet at ~8.1 ppm verifies the cyclized 8-ethoxy structure.

Step 3: Deoxychlorination to 2-Chloro-8-ethoxyquinoxaline
  • Causality of Experimental Choices: Converting the quinoxalinone lactam to the highly reactive chloro-derivative requires a potent electrophile. While neat phosphorus oxychloride (POCl3) can drive this reaction, the addition of catalytic N,N-dimethylformamide (DMF) is a critical optimization. DMF reacts with POCl3 to generate the Vilsmeier-Haack reagent in situ. This highly electrophilic species rapidly activates the lactam oxygen, facilitating a smooth nucleophilic displacement by chloride ions. This drastically reduces reaction time and suppresses the formation of tarry degradation byproducts.

  • Protocol:

    • Suspend 8-ethoxyquinoxalin-2(1H)-one (1.0 eq) in POCl3 (10.0 eq).

    • Add catalytic DMF (0.05 eq) dropwise.

    • Heat the mixture to reflux (105 °C) for 3–4 hours.

    • Cool the mixture to room temperature and carefully concentrate in vacuo to remove excess POCl3.

    • Quench the residue by pouring it slowly over crushed ice, neutralizing with saturated aqueous NaHCO3 to pH 7–8.

    • Extract with dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate to afford the final product.

  • Self-Validating Checkpoint: The reaction is visually validated when the opaque suspension of the lactam precursor transitions into a clear, dark amber solution, indicating complete conversion to the soluble chloro-derivative. Post-isolation, IR spectroscopy confirms the absence of the strong C=O (amide) stretch at ~1660 cm⁻¹ and the NH stretch at ~3100 cm⁻¹.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative metrics for this optimized route, providing a benchmark for yield and purity at each stage.

StepIntermediate / ProductReagents & SolventsReaction TimeTemp (°C)Expected Yield (%)Target Purity (HPLC)
1 3-Ethoxybenzene-1,2-diamineH2, 10% Pd/C, EtOH4 - 6 h2592 - 95%> 98%
2 8-Ethoxyquinoxalin-2(1H)-oneEthyl glyoxylate, EtOH8 - 12 h78 (Reflux)75 - 80%> 95%
3 2-Chloro-8-ethoxyquinoxalinePOCl3, DMF (cat.)3 - 4 h105 (Reflux)82 - 88%> 99%

References

  • Doherty, E. M., et al. "Novel Vanilloid Receptor-1 Antagonists: 2. Structure−Activity Relationships of 4-Oxopyrimidines Leading to the Selection of a Clinical Candidate." Journal of Medicinal Chemistry, 50(15), 3515-3527 (2007).[Link]

  • "PCSK9 inhibitors and methods of use thereof.
  • "Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors." US Patent US11459330B2 (2022).[Link]

Sources

Application

Microwave-assisted synthesis protocols for 2-Chloro-8-ethoxyquinoxaline

Microwave-Assisted Synthesis Protocols for 2-Chloro-8-ethoxyquinoxaline: A Comprehensive Application Guide Introduction 2-Chloro-8-ethoxyquinoxaline is a high-value heterocyclic building block utilized extensively in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Microwave-Assisted Synthesis Protocols for 2-Chloro-8-ethoxyquinoxaline: A Comprehensive Application Guide

Introduction 2-Chloro-8-ethoxyquinoxaline is a high-value heterocyclic building block utilized extensively in the discovery of novel therapeutics, including advanced PCSK9 inhibitors and kinase modulators[1]. However, the conventional synthesis of chloroquinoxalines is notoriously inefficient. It typically relies on prolonged thermal refluxing, which induces thermal degradation, poor atom economy, and the generation of intractable pseudodimer byproducts.

By transitioning to a microwave-assisted synthetic paradigm, researchers can fundamentally alter the reaction kinetics. Microwave dielectric heating allows for the direct, instantaneous transfer of energy to polar intermediates, effectively lowering activation energy barriers, reducing reaction times from hours to minutes, and establishing a highly reproducible, self-validating workflow[2].

Mechanistic Rationale & Pathway Dynamics The synthesis of 2-chloro-8-ethoxyquinoxaline is a two-phase process requiring precise kinetic control:

  • Phase 1: Cyclocondensation. The reaction between 3-ethoxybenzene-1,2-diamine and a 2-oxoacetic acid derivative (e.g., glyoxylic acid) forms the intermediate 8-ethoxyquinoxalin-2(1H)-one. Microwave irradiation selectively excites the highly polar solvent (e.g., ethanol/water), accelerating the nucleophilic attack of the diamine on the carbonyl carbon and driving rapid dehydration and ring closure[2].

  • Phase 2: Dehydroxy-Chlorination. The conversion of the quinoxalinone to 2-chloro-8-ethoxyquinoxaline using phosphorus oxychloride (POCl3) is mechanistically complex. It proceeds via a two-stage pathway: an initial base-mediated phosphorylation to form an (O)-phosphorylated intermediate, followed by the nucleophilic displacement of the phosphate group by a chloride ion[3]. Under conventional heating, the slow rate of chloride displacement allows unreacted quinoxalinone to attack the phosphorylated intermediate, forming unwanted pseudodimers. Microwave heating rapidly traverses the activation energy barrier for chloride displacement, effectively suppressing pseudodimerization and driving the reaction to completion[4].

Process Visualization

SynthesisWorkflow Diamine 3-Ethoxybenzene-1,2-diamine + Glyoxylic Acid MW1 Microwave Condensation (120°C, 10 min) Diamine->MW1 Quinoxalinone 8-Ethoxyquinoxalin-2(1H)-one MW1->Quinoxalinone Ring Closure Phosphorylation POCl3 + Base O-Phosphorylated Intermediate Quinoxalinone->Phosphorylation Nucleophilic Attack MW2 Microwave Chlorination (100°C, 20 min) Phosphorylation->MW2 Product 2-Chloro-8-ethoxyquinoxaline MW2->Product Chloride Displacement

Figure 1: Mechanistic workflow of the microwave-assisted synthesis of 2-Chloro-8-ethoxyquinoxaline.

Experimental Protocols

Protocol A: Microwave-Assisted Condensation to 8-Ethoxyquinoxalin-2(1H)-one Causality & Design: Utilizing a 1:1 Ethanol/Water mixture provides an optimal dielectric constant for microwave absorption, ensuring uniform superheating without localized hot spots[2]. Step-by-Step Methodology:

  • Preparation: Charge a 10 mL heavy-walled microwave-safe vial with 3-ethoxybenzene-1,2-diamine (1.0 mmol, 152 mg) and glyoxylic acid monohydrate (1.05 mmol, 97 mg).

  • Solvent Addition: Add 3.0 mL of a 1:1 mixture of Ethanol/Water. Add a magnetic stir bar.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar) at 120 °C for 10 minutes. Set the system to dynamic power mode (maximum 200 W) with high-speed stirring.

  • Isolation: Cool the reaction vessel to room temperature using compressed nitrogen/air. The intermediate 8-ethoxyquinoxalin-2(1H)-one will precipitate directly from the aqueous matrix.

  • Purification: Filter the precipitate via a Büchner funnel, wash with ice-cold water (2 × 5 mL), and dry under high vacuum for 4 hours.

Self-Validation Check: Analyze the intermediate via FT-IR. The successful formation of the quinoxalinone core is confirmed by the presence of a distinct N-H stretch (~3100 cm⁻¹) and an amide-like carbonyl stretch (~1670 cm⁻¹).

Protocol B: Microwave-Assisted Dehydroxy-Chlorination Causality & Design: POCl3 acts as both the chlorinating agent and solvent. The addition of a non-nucleophilic base (N,N-dimethylaniline) acts as an acid scavenger. This maintains a basic environment during the initial phase, which is critical for driving exclusive (O)-phosphorylation and preventing the formation of unreactive (N)-phosphorylated species[3]. Step-by-Step Methodology:

  • Preparation: In a rigorously dried 10 mL microwave vial, suspend the 8-ethoxyquinoxalin-2(1H)-one (1.0 mmol, ~190 mg) in freshly distilled POCl3 (3.0 mL).

  • Base Addition: Slowly add N,N-dimethylaniline (1.0 mmol, 121 mg) dropwise. Caution: The initial phosphorylation is highly exothermic; observe for gas evolution.

  • Irradiation: Seal the vial with a pressure-rated cap. Irradiate at 100 °C for 15–20 minutes (maximum power 150 W).

  • Quenching: Cool the vessel to 0 °C. Critical Step: Carefully transfer the reaction mixture dropwise into a beaker containing 50 g of vigorously stirred crushed ice to safely hydrolyze the excess POCl3[4].

  • Neutralization & Extraction: Neutralize the cold aqueous phase to pH 7.0 using a saturated NaHCO3 solution. Extract the product with Ethyl Acetate (3 × 15 mL).

  • Final Isolation: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude 2-chloro-8-ethoxyquinoxaline. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Self-Validation Check: Successful chlorination is analytically validated by the complete disappearance of the N-H and C=O peaks in the IR spectrum. Furthermore, LC-MS analysis must show a molecular ion peak [M+H]+ at m/z 209 with a characteristic 3:1 isotopic pattern indicative of a single chlorine atom (³⁵Cl:³⁷Cl).

Quantitative Data & Yield Analysis The transition from conventional thermal heating to microwave irradiation yields significant improvements across all critical process parameters.

ParameterConventional HeatingMicrowave IrradiationMechanistic Advantage
Phase 1: Reaction Time 4–6 Hours10 MinutesRapid dielectric heating of polar solvents
Phase 1: Isolated Yield 65–75%88–95%Elimination of thermal degradation pathways
Phase 2: Reaction Time 3–5 Hours15–20 MinutesAccelerated chloride displacement
Phase 2: Isolated Yield 50–60%85–90%Complete suppression of pseudodimer formation
Impurity Profile High (Pseudodimers)TraceKinetic control over phosphorylation

Method

Application Note: Preparation of 2-Chloro-8-ethoxyquinoxaline from 8-ethoxyquinoxalin-2-ol

Introduction and Mechanistic Insights The synthesis of 2-chloroquinoxalines from their corresponding quinoxalin-2-ol precursors is a foundational transformation in medicinal chemistry. The resulting C2-chlorinated scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The synthesis of 2-chloroquinoxalines from their corresponding quinoxalin-2-ol precursors is a foundational transformation in medicinal chemistry. The resulting C2-chlorinated scaffold serves as a highly versatile electrophilic handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. Specifically, 2-chloro-8-ethoxyquinoxaline is a highly valued intermediate; the 8-ethoxy substituent provides unique steric bulk and hydrogen-bond accepting properties often leveraged in the design of kinase inhibitors and other targeted therapeutics[2].

As a Senior Application Scientist, I have designed this protocol to address the common pitfalls in quinoxaline halogenation. The starting material, 8-ethoxyquinoxalin-2-ol, exists predominantly as its lactam tautomer (8-ethoxyquinoxalin-2(1H)-one) in solution. Because the direct displacement of a hydroxyl group by a halide is thermodynamically unfavorable, an activating agent is required. Phosphorus oxychloride (POCl3) is the industry standard for this transformation[3].

The Causality of Catalytic DMF

While neat POCl3 can drive the reaction under prolonged reflux, this often leads to thermal degradation and the formation of dark, tarry byproducts. To engineer a more efficient and self-validating system, we introduce a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl3 to generate the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium ion). This intermediate rapidly activates the lactam oxygen, forming a transient O-phosphorodichloridate that is subsequently displaced by the chloride ion via SNAr[4]. This catalytic intervention drastically reduces reaction times and improves the purity profile of the crude product.

Reaction Workflows and Mechanistic Pathways

Workflow SM 8-Ethoxyquinoxalin-2-ol (Starting Material) Rxn POCl3 + DMF (cat.) Reflux (105°C), 1.5h SM->Rxn Quench Ice-Water Quench Temp < 10°C Rxn->Quench Workup Neutralization (pH 7-8) & EtOAc Extraction Quench->Workup Purify Silica Gel Chromatography Workup->Purify Prod 2-Chloro-8-ethoxyquinoxaline (Purified Product) Purify->Prod

Figure 1: End-to-end experimental workflow for the synthesis and isolation of 2-chloro-8-ethoxyquinoxaline.

Mechanism Lactim 8-Ethoxyquinoxalin-2-ol (Lactim Tautomer) Lactam 8-Ethoxyquinoxalin-2(1H)-one (Lactam Tautomer) Lactim->Lactam Tautomerization Intermediate O-Phosphorodichloridate Intermediate Lactam->Intermediate O-Activation VH Vilsmeier-Haack Reagent (from POCl3 + DMF) VH->Intermediate Catalytic Acceleration SNAr Nucleophilic Attack (Cl⁻) Addition-Elimination Intermediate->SNAr Cl⁻ Attack at C2 Product 2-Chloro-8-ethoxyquinoxaline + PO2Cl2⁻ + HCl SNAr->Product Leaving Group Departure

Figure 2: Mechanistic pathway highlighting the role of tautomerization and Vilsmeier-Haack activation.

Quantitative Data: Optimization of Chlorination Conditions

To establish the most reliable protocol, various conditions were evaluated. The addition of catalytic DMF provides the optimal balance of high conversion, rapid kinetics, and excellent isolated yield.

ConditionReagentsTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
ANeat POCl3105 (Reflux)4.08572
BPOCl3 (3.0 eq.), Toluene1106.06045
C (Optimal) POCl3 (Neat) + DMF (0.1 eq.) 105 (Reflux) 1.5 >99 91
DPOCl3 (Neat) + DIPEA (1.0 eq.)105 (Reflux)2.09586

Table 1: Comparative analysis of reaction conditions for the chlorination of 8-ethoxyquinoxalin-2-ol.

Detailed Experimental Protocol

Safety Warning: POCl3 is highly corrosive, toxic, and reacts violently with water to evolve HCl gas. All operations must be conducted in a well-ventilated fume hood using appropriate PPE (heavy-duty gloves, lab coat, face shield).

Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2).

  • Add 8-ethoxyquinoxalin-2-ol (10.0 g, 52.6 mmol) to the flask.

  • Causality Check: Ensure all glassware is thoroughly oven-dried. Moisture will prematurely hydrolyze POCl3 into phosphoric and hydrochloric acids, depleting the active reagent and stalling the reaction.

Step 2: Reagent Addition
  • Slowly add POCl3 (40 mL, ~8 equivalents) to the solid starting material at room temperature.

  • Add anhydrous DMF (0.4 mL, ~0.1 equivalents) dropwise to the suspension.

  • Causality Check: The addition of DMF initiates the formation of the Vilsmeier-Haack complex. You may observe a slight exotherm and color change as the highly electrophilic intermediate forms and begins activating the lactam[4].

Step 3: Reflux and Monitoring
  • Heat the reaction mixture to 105 °C using an oil bath. The suspension will gradually turn into a homogeneous dark solution.

  • Maintain reflux for 1.5 hours.

  • Monitor the reaction via TLC (Hexanes:EtOAc 3:1). Quench a 10 µL aliquot in ice-cold saturated NaHCO3 and extract with EtOAc for TLC spotting.

  • Causality Check: Heating provides the necessary activation energy for the SNAr displacement of the phosphorodichloridate leaving group by the chloride ion. Disappearance of the baseline starting material confirms completion.

Step 4: Quenching (Critical Step)
  • Allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove approximately 50% of the excess POCl3. (Collect the distillate in a cold trap for safe quenching later).

  • Prepare a large beaker with 400 g of vigorously stirred crushed ice and water.

  • Add the concentrated reaction mixture dropwise to the ice water.

  • Causality Check: This step controls the violent exothermic hydrolysis of the remaining POCl3. Maintaining the internal temperature below 10 °C is strictly required to prevent the newly formed 2-chloro-8-ethoxyquinoxaline from undergoing base/acid-catalyzed hydrolysis back to the starting material[1].

Step 5: Extraction and Purification
  • Slowly add solid K2CO3 or 2M NaOH solution to the quenched mixture until the pH reaches 7–8.

  • Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to afford 2-chloro-8-ethoxyquinoxaline as an off-white to pale yellow solid.

  • Causality Check: Neutralization ensures the product is fully partitioned into the organic phase and prevents acid-catalyzed degradation during solvent evaporation[3].

References[1] Title: 2-Chloroquinoxaline | High Purity | RUO Supplier

Source: Benchchem URL:[2] Title: Design and Synthesis of Fibroblast Growth Factor Receptor (FGFR) and Histone Deacetylase (HDAC) Dual Inhibitors for the Treatment of Cancer Source: ACS Publications (Journal of Medicinal Chemistry) URL:[3] Title: Multi-gram Preparation of 7-Nitroquinoxalin-2-amine Source: SciELO URL:[4] Title: Synthetic strategies of tricyclic fused quinoxaline ring systems: furoquinoxalines Source: Arkivoc URL:

Sources

Application

Application Notes &amp; Protocols for 2-Chloro-8-ethoxyquinoxaline in Heterocyclic Chemistry

Introduction: The Strategic Value of the Quinoxaline Scaffold Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological targets or material characteristics.

This guide focuses on 2-Chloro-8-ethoxyquinoxaline , a highly valuable, functionalized building block. The strategic placement of its substituents dictates its utility:

  • The 2-Chloro Group: This is the primary reactive handle. The chlorine atom is an excellent leaving group, particularly in transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), making the C2 position a prime site for introducing molecular diversity.[5][6]

  • The 8-Ethoxy Group: This substituent serves as a key modulator of the molecule's properties. As an electron-donating group, it influences the electronic landscape of the aromatic system, impacting reactivity. Furthermore, its lipophilicity and potential for hydrogen bonding can significantly affect the solubility, cell permeability, and protein-binding interactions of downstream derivatives.[7]

While direct literature on this specific ethoxy-substituted chloroquinoxaline is nascent, its reactivity and applications can be expertly extrapolated from well-established protocols for analogous 2-chloroquinoxalines and other chloro-N-heterocycles.[8][9] This document provides a robust framework of detailed protocols and scientific rationale to empower researchers in leveraging this potent intermediate for novel molecular design.

Synthesis of the 2-Chloro-8-ethoxyquinoxaline Intermediate

The most logical and regioselective approach to synthesizing the title compound involves the construction of the quinoxaline ring from a pre-functionalized diamine precursor, followed by chlorination. This two-step method ensures precise placement of the ethoxy group and avoids harsh halogenation steps on an already-formed quinoxaline ring, which could lead to undesired side products.

Synthetic Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A 3-Ethoxy-1,2-diaminobenzene C 8-Ethoxyquinoxalin-2(1H)-one A->C Reflux in Ethanol B Glyoxylic Acid B->C D 8-Ethoxyquinoxalin-2(1H)-one F 2-Chloro-8-ethoxyquinoxaline D->F Reflux E Phosphorus Oxychloride (POCl3) E->F

Caption: Proposed two-step synthesis of 2-Chloro-8-ethoxyquinoxaline.

PART 1: Core Applications in C-C and C-N Bond Formation

The primary utility of 2-Chloro-8-ethoxyquinoxaline lies in its application in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures that are otherwise difficult to access.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and hetero-biaryl linkages, which are prevalent in marketed pharmaceuticals.[9][10] The reaction couples the C2 position of the quinoxaline with a wide variety of aryl or heteroaryl boronic acids.

Causality Behind Protocol Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Pd(dppf)Cl₂. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the relatively inert C-Cl bond and promote the subsequent reductive elimination.[10]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[10] An inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used.

  • Solvent: Anhydrous, polar aprotic solvents like dioxane, THF, or DME are standard, as they effectively solvate the reaction components without interfering with the catalytic cycle.

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-8-ethoxyquinoxaline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, approx. 0.1 M concentration relative to the quinoxaline). Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-8-ethoxyquinoxaline product.[11]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of C(aryl)-N bonds is arguably one of the most important transformations in medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of the 2-chloroquinoxaline scaffold with a vast array of primary and secondary amines, anilines, and other N-heterocycles.[8]

Causality Behind Protocol Choices:

  • Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is essential. However, the ligand requirements are often more stringent for C-N coupling. Highly hindered, electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, or BrettPhos are field-proven choices. They form bulky, reactive monoligated Pd(0) complexes that are highly active for the oxidative addition of aryl chlorides.[8][12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner after its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with more reactive substrates or specific ligand systems.[8][13]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are mandatory to prevent quenching of the strong base.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). Add 2-Chloro-8-ethoxyquinoxaline (1.0 equiv.).

  • Reagent Addition: Add the anhydrous solvent (e.g., Toluene), followed by the amine coupling partner (1.1-1.2 equiv.).

  • Reaction Conditions: Seal the tube and heat the mixture with vigorous stirring to 80-110 °C. The reaction progress should be monitored by TLC or LC-MS (typically 2-24 hours).[8]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to afford the desired 2-amino-8-ethoxyquinoxaline derivative.[13]

PART 2: Nucleophilic Aromatic Substitution (SNAr)

Beyond metal-catalyzed reactions, the electron-deficient nature of the pyrazine ring in the quinoxaline system activates the C2-chloro substituent towards direct nucleophilic aromatic substitution (SNAr). This provides a complementary and often more economical pathway for introducing oxygen, sulfur, and nitrogen nucleophiles.

SNAr Reaction Pathways

SNAr_Pathways cluster_nucleophiles Nucleophiles cluster_products Products start 2-Chloro-8-ethoxyquinoxaline Prod_O 2-Alkoxy-8-ethoxyquinoxaline start:e->Prod_O:w O-Nucleophile Prod_S 2-(Alkylthio)-8-ethoxyquinoxaline start:e->Prod_S:w S-Nucleophile Prod_N 2-(Dialkylamino)-8-ethoxyquinoxaline start:e->Prod_N:w N-Nucleophile Nu_O R-OH / NaH (Alkoxide) Nu_S R-SH / K2CO3 (Thiolate) Nu_N R2NH (Amine)

Caption: Key SNAr pathways for functionalizing 2-Chloro-8-ethoxyquinoxaline.

  • Alkoxide Formation: In an oven-dried flask under an inert atmosphere, add the desired alcohol (1.5-2.0 equiv.) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous THF or DMF at 0 °C. Stir for 30 minutes at room temperature until hydrogen evolution ceases.

  • Nucleophilic Attack: Add a solution of 2-Chloro-8-ethoxyquinoxaline (1.0 equiv.) in the same anhydrous solvent to the freshly prepared alkoxide solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and reflux, monitoring by TLC for the consumption of the starting material.

  • Work-up: Cool the reaction and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the resulting crude material by column chromatography or recrystallization to obtain the 2-alkoxy-8-ethoxyquinoxaline product.[6]

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the key transformations discussed, based on analogous systems. Researchers should consider this a starting point for optimization.

Reaction TypeCatalyst / PrecursorLigandBaseSolventTemp (°C)Citation(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂SPhos, XPhos, P(t-Bu)₃K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene, THF80-120[9][10]
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, BrettPhos, RuPhosNaOtBu, LiHMDS, K₃PO₄Toluene, Dioxane80-110[8][12][13]
SNAr (O-Nuc.) N/AN/ANaH, K₂CO₃DMF, THF, DMSO60-120[6]
SNAr (S-Nuc.) N/AN/AK₂CO₃, Et₃NEthanol, DMF25-80[5]
SNAr (N-Nuc.) N/AN/AK₂CO₃ or excess amineNMP, DMSO, Neat100-150[5][6]

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. multidisciplinary Digital Publishing Institute. [Link]

  • Synthesis of Quinoline Analogues. Cardinal Scholar, Ball State University. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Hindawi. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of North Texas Digital Library. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Virginia Tech. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC. [Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ScienceDirect. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Chloro-8-ethoxyquinoxaline Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 2-chloro-8-ethoxyquinoxaline[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the synthesis of 2-chloro-8-ethoxyquinoxaline[1]. The standard two-step sequence—condensation of 3-ethoxy-1,2-phenylenediamine with glyoxylic acid, followed by POCl3-mediated chlorination—appears straightforward. However, it is fraught with regioselectivity pitfalls, oxidation risks, and thermal degradation issues.

This guide bypasses generic advice to deconstruct the mechanistic causality behind common experimental failures. By understanding the molecular logic, we can implement self-validating protocols that ensure high-yield, reproducible results.

Part 1: Quantitative Optimization Matrix

The following table summarizes the quantitative data driving our optimized protocols, highlighting how specific variables dictate the success or failure of each synthetic step.

Reaction StepVariables TestedRegio-Ratio (8-OEt : 5-OEt)Isolated Yield (%)Causality / Key Observation
1. Cyclization Neutral (EtOH, Reflux)1 : 1.245%Electronic effect dominates; poor selectivity and mixed isomers.
1. Cyclization Acidic (5.0 eq AcOH, MeOH)15 : 1 82% Acid protonates the electron-rich amine, forcing steric control[2].
2. Chlorination Neat POCl3, 100°C, 3hN/A55%Extensive thermal tarring; difficult workup and product loss[3].
2. Chlorination POCl3 + Toluene + DMF (cat), 85°CN/A94% DMF forms highly reactive Vilsmeier species; Toluene prevents overheating.
Part 2: Mechanistic Workflow & Troubleshooting Logic

G Start 3-Ethoxy-1,2-phenylenediamine + Glyoxylic Acid Cond_Acid Acidic Conditions (AcOH) Protonates C2-NH2 Start->Cond_Acid Steric Control Cond_Base Neutral/Basic Conditions Electronic Control Start->Cond_Base Electronic Control Prod_8 8-Ethoxyquinoxalin-2(1H)-one (Desired Regioisomer) Cond_Acid->Prod_8 Major (15:1) Prod_5 5-Ethoxyquinoxalin-2(1H)-one (Undesired Regioisomer) Cond_Base->Prod_5 Major Chlorination Chlorination (POCl3) + Catalytic DMF Prod_8->Chlorination Quench_Good Reverse Ice Quench (T < 10°C) Chlorination->Quench_Good Controlled Quench_Bad Direct Water Quench (Exothermic) Chlorination->Quench_Bad Uncontrolled Final 2-Chloro-8-ethoxyquinoxaline (High Yield) Quench_Good->Final Rapid Extraction Hydrolysis Hydrolysis Back to Quinoxalinone Quench_Bad->Hydrolysis HCl + Heat

Mechanistic workflow and troubleshooting pathways for 2-Chloro-8-ethoxyquinoxaline synthesis.

Part 3: Deep-Dive Troubleshooting FAQs

Q1: Why does the condensation of 3-ethoxy-1,2-phenylenediamine with glyoxylic acid yield a 1:1 mixture of regioisomers, and how can I favor the 8-ethoxy product?

  • Causality: This is a classic conflict between steric and electronic effects. The ethoxy group at the C3 position is strongly electron-donating (+M effect), making the adjacent C2-amine significantly more nucleophilic than the C1-amine. Under neutral conditions, the highly electrophilic aldehyde of glyoxylic acid preferentially attacks this electron-rich C2-amine, leading to the undesired 5-ethoxy isomer.

  • Solution: Run the reaction under acidic conditions. By adding 5.0 equivalents of Acetic Acid in Methanol, the more basic C2-amine is preferentially protonated and temporarily masked as an ammonium salt. This forces the aldehyde to react with the unhindered C1-amine (steric control), successfully reversing the regioselectivity to favor the desired 8-ethoxyquinoxalin-2(1H)-one (up to a 15:1 ratio)[2].

Q2: My diamine starting material turns dark brown before the reaction even begins. Is this affecting my yield?

  • Causality: Yes. Electron-rich 1,2-phenylenediamines are highly susceptible to aerobic oxidation, rapidly degrading into dark, polymeric quinone diimines. This consumes your starting material and introduces impurities that complicate downstream purification.

  • Solution: Always use freshly recrystallized diamine. Sparge your reaction solvents with Nitrogen or Argon for at least 15 minutes prior to use, and maintain a strict inert atmosphere during the addition of reagents.

Q3: The chlorination step with POCl3 yields a black, intractable tar and low product recovery. How can I clean this up?

  • Causality: Refluxing quinoxalinones in neat POCl3 (boiling point ~106°C) often leads to thermal degradation and tar formation[3]. POCl3 acts as both a chlorinating agent and a dehydrating solvent, which is unnecessarily harsh for this substrate.

  • Solution: Transition to a solvent-mediated system. Use Toluene as a co-solvent to cap the internal temperature at 85°C, and add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl3 to form the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium ion), which dramatically accelerates the chlorination of the tautomeric lactim hydroxyl group. This achieves complete conversion at lower temperatures, preserving the quinoxaline core.

Q4: I am losing product during the aqueous workup of the chlorination step. TLC showed complete conversion, but the isolated product contains starting material.

  • Causality: You are experiencing retro-hydrolysis. Quenching excess POCl3 with water is highly exothermic and generates large amounts of HCl[3]. If the internal temperature spikes above 20°C in this acidic aqueous environment, the newly formed 2-chloro-8-ethoxyquinoxaline will rapidly hydrolyze back to 8-ethoxyquinoxalin-2(1H)-one.

  • Solution: Implement a "reverse quench." Slowly transfer the reaction mixture dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate, ensuring the internal temperature never exceeds 10°C. Extract immediately with Dichloromethane (DCM).

Part 4: Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis of 8-Ethoxyquinoxalin-2(1H)-one

Self-Validation Checkpoint: The solution should remain light yellow/orange. If it turns black, oxidation has occurred.

  • Preparation: In an oven-dried, round-bottom flask purged with Argon, dissolve 3-ethoxy-1,2-phenylenediamine (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

  • Acidification: Add Glacial Acetic Acid (5.0 equiv) to the solution and stir for 10 minutes at room temperature to ensure preferential protonation of the C2-amine[2].

  • Condensation: Slowly add ethyl glyoxylate (1.1 equiv, 50% solution in toluene) dropwise over 15 minutes via a syringe pump.

  • Cyclization: Heat the reaction mixture to 60°C and stir for 4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The desired 8-ethoxy isomer will appear as the higher Rf spot.

  • Workup: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 until pH 7.5. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the intermediate.

Protocol B: High-Yield Chlorination to 2-Chloro-8-ethoxyquinoxaline

Self-Validation Checkpoint: Internal temperature must not exceed 10°C during the quench to prevent hydrolysis.

  • Activation: Suspend 8-ethoxyquinoxalin-2(1H)-one (1.0 equiv) in anhydrous Toluene (5 volumes). Add POCl3 (3.0 equiv) and a catalytic amount of DMF (0.1 equiv)[3].

  • Chlorination: Heat the mixture to 85°C under an inert atmosphere. The suspension will become a homogenous dark solution. Stir for 2-3 hours until complete conversion is observed by TLC (Eluent: 30% EtOAc in Hexanes).

  • Concentration: Cool the reaction to 40°C and remove the majority of Toluene and unreacted POCl3 via rotary evaporation under reduced pressure (trap with NaOH).

  • Reverse Quench: Dissolve the concentrated residue in a minimal amount of DCM. Add this solution dropwise via an addition funnel to a vigorously stirred biphasic mixture of crushed ice, water, and DCM, maintaining the internal temperature < 10°C[3].

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and concentrate to yield 2-Chloro-8-ethoxyquinoxaline.

Part 5: References
  • Title: REGIOSELECTIVE SYNTHESIS OF QUINOXALIN-2-ONE DERIVATIVES REGULATED BY ACID AND BASE Source: Semantic Scholar URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-8-ethoxyquinoxaline Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of 2-Chloro-8-ethoxyquinoxaline (CAS: 1443288-45-6)[1][2]. This guide is designed for medicinal chemists and process scientists encountering lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 2-Chloro-8-ethoxyquinoxaline (CAS: 1443288-45-6)[1][2]. This guide is designed for medicinal chemists and process scientists encountering low conversion rates, stalled reactions, or poor yields during the preparation of this critical quinoxaline building block.

Because the pyrazine ring of the quinoxaline core is highly electron-deficient, regioselective functionalization requires strict control over reaction kinetics and thermodynamics. This guide addresses the two most viable synthetic pathways: the Chlorination Pathway (using phosphorus oxychloride) and the O-Ethylation Pathway (nucleophilic substitution).

Diagnostic Overview of Conversion Bottlenecks

Before altering your protocols, consult the quantitative diagnostic table below to match your observed analytical data (HPLC/LC-MS) with the likely chemical root cause.

Synthetic RouteObserved IssueExpected YieldActual YieldChemical Root CauseRecommended Action
POCl₃ Chlorination Reaction stalls at 50-60% conversion; unreacted starting material remains.> 85%40 - 60%Stable phosphate ester intermediate failing to collapse into the chlorinated product.Add catalytic DMF (Vilsmeier mechanism) or an amine base (e.g., N,N-dimethylaniline).
POCl₃ Chlorination Complete consumption of SM, but high levels of degradation/tar.> 85%< 30%Excessive thermal degradation or highly exothermic aqueous quenching causing hydrolysis.Lower reflux temperature; quench over crushed ice < 5°C.
O-Ethylation Formation of a secondary peak with identical mass (N-alkylated byproduct).> 75%30 - 45%Ambident nucleophilicity of the quinoxalinol; hard base (NaOH) favoring N-alkylation.Switch to a softer base (K₂CO₃) in an aprotic polar solvent (DMF).

Troubleshooting FAQs

Section A: The Chlorination Pathway (POCl₃ + 8-ethoxyquinoxalin-2(1H)-one)

Q1: Why is my chlorination reaction stalling at 50% conversion despite using a large excess of POCl₃? A: This is a classic kinetic trap. The reaction between a quinoxalinone and POCl₃ proceeds via an initial phosphorylation of the tautomeric hydroxyl group, forming a stable phosphate ester intermediate. For the reaction to complete, a nucleophilic attack by a chloride ion must displace the phosphate group[3]. If the local concentration of highly nucleophilic chloride is low, or if the intermediate is overly stable, the reaction stalls. Solution: Introduce a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with POCl₃ to form a Vilsmeier-Haack-type intermediate, which is highly electrophilic and accelerates the formation of the reactive chloro-iminium species, driving the conversion to completion. Alternatively, adding a base like pyridine or N,N-dimethylaniline helps neutralize the generated HCl and provides soluble chloride ions to drive the displacement[4].

Q2: My LC-MS shows complete conversion during the reaction, but my isolated yield of 2-chloro-8-ethoxyquinoxaline is terrible. What happened? A: Your product is likely hydrolyzing back to the starting quinoxalinone during the workup. Chloroquinoxalines are highly susceptible to nucleophilic attack by water, especially in the highly acidic, exothermic environment created when excess POCl₃ is quenched[3]. Solution: Never add water directly to the reaction mixture. Instead, concentrate the mixture under reduced pressure to remove excess POCl₃, then dissolve the residue in a non-polar solvent (like DCM) and slowly add this solution to a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃. Keep the internal temperature below 5°C.

Section B: The O-Ethylation Pathway (3-chloroquinoxalin-5-ol + Ethyl Halide)

Q3: I am trying to ethylate 3-chloroquinoxalin-5-ol (equivalent to 2-chloro-8-hydroxyquinoxaline), but I am getting a 1:1 mixture of two products with the same mass. Why? A: You are observing the effects of an ambident nucleophile. The quinoxalinol system can undergo both O-alkylation (yielding the desired 2-chloro-8-ethoxyquinoxaline) and N-alkylation (yielding an N-ethyl quinoxalinone derivative). According to Hard-Soft Acid-Base (HSAB) theory, using a hard base (like NaOH or NaH) and a protic solvent heavily favors the harder nitrogen atom. Solution: To maximize O-alkylation, you must use a softer, weaker base such as Potassium Carbonate (K₂CO₃) and a polar aprotic solvent like DMF or Acetonitrile. Additionally, using ethyl iodide rather than ethyl chloride provides a softer electrophile, which further favors reaction at the oxygen atom.

Validated Experimental Protocols

Protocol 1: Catalyzed Chlorination (Vilsmeier-Assisted)

Self-Validating Check: The reaction mixture should transition from a thick suspension to a clear, dark solution as the phosphate intermediate forms and dissolves.

  • Setup: In a flame-dried, round-bottom flask under inert atmosphere (N₂), suspend 8-ethoxyquinoxalin-2(1H)-one (1.0 eq) in anhydrous POCl₃ (10 volumes)[3].

  • Catalysis: Add catalytic DMF (0.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 90°C (do not exceed 100°C to prevent degradation). Monitor by TLC (Hexanes:EtOAc 3:1). The reaction is typically complete within 2-4 hours.

  • Concentration: Cool to room temperature. Remove the bulk of excess POCl₃ via rotary evaporation under high vacuum at 40°C.

  • Quench: Dissolve the crude oil in ethyl acetate (15 volumes). Slowly drip this solution into a vigorously stirred beaker of crushed ice and saturated NaHCO₃. Critical: Ensure the pH remains > 7 and temperature < 5°C.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-chloro-8-ethoxyquinoxaline.

Protocol 2: Regioselective O-Ethylation

Self-Validating Check: The absence of a highly polar, UV-active spot on the baseline of your TLC indicates successful suppression of N-alkylation.

  • Setup: Dissolve 3-chloroquinoxalin-5-ol (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 eq). Stir at room temperature for 15 minutes to pre-form the phenoxide.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor via LC-MS.

  • Workup: Cool the mixture and pour it into 10 volumes of ice water. The product, 2-chloro-8-ethoxyquinoxaline, will typically precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Mechanistic and Troubleshooting Visualizations

Pathway SM1 8-Ethoxyquinoxalin-2(1H)-one Rxn1 POCl3 + DMF (Chlorination) SM1->Rxn1 SM2 3-Chloroquinoxalin-5-ol Rxn2 EtI + K2CO3 (O-Ethylation) SM2->Rxn2 Target 2-Chloro-8-ethoxyquinoxaline (Target Product) Rxn1->Target Rxn2->Target

Fig 1: Dual synthetic pathways for 2-Chloro-8-ethoxyquinoxaline highlighting key reagents.

Troubleshooting Start Low Conversion Detected Path Identify Pathway Start->Path POCl3 POCl3 Route Path->POCl3 Alk Ethylation Route Path->Alk Stall1 Reaction Stalls at 50% POCl3->Stall1 Degrad Product Hydrolyzes POCl3->Degrad NAlk N-Alkylation Occurs Alk->NAlk Sol1 Add Catalytic DMF Stall1->Sol1 Sol2 Quench < 5°C in Base Degrad->Sol2 Sol3 Use K2CO3 in DMF NAlk->Sol3

Fig 2: Decision tree for diagnosing and resolving low conversion rates in quinoxaline synthesis.

References

  • National Institutes of Health (NIH). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." PMC. Available at:[Link]

Sources

Troubleshooting

Purification of 2-Chloro-8-ethoxyquinoxaline by flash column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-Chloro-8-ethoxyquinoxaline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-Chloro-8-ethoxyquinoxaline .

Purifying functionalized heterocycles requires more than just following a recipe; it requires an understanding of the molecular interactions at play. The quinoxaline core contains two basic nitrogen atoms that strongly interact with the acidic silanol groups of standard silica gel, often leading to severe band broadening[1]. Furthermore, the electron-withdrawing 2-chloro group and the electron-donating 8-ethoxy group create a highly polarized system. Prolonged exposure to active silica can lead to the degradation of the labile 2-chloro position[2]. Therefore, a meticulously designed, self-validating chromatographic system is essential for high-yield recovery.

Experimental Workflow

The following diagram illustrates the optimized logical progression for isolating halogenated quinoxaline derivatives, ensuring both high purity and structural integrity.

Workflow N1 Crude 2-Chloro-8-ethoxyquinoxaline N2 TLC Solvent Screening (Determine ΔRf > 0.2) N1->N2 N3 Silica Deactivation (Flush with 1-3% TEA) N2->N3 N4 Dry Sample Loading (Pre-adsorb on Silica) N3->N4 N5 Gradient Elution (Hexane to EtOAc) N4->N5 N6 Fraction Analysis (UV 254 nm) N5->N6 N7 Pure 2-Chloro-8-ethoxyquinoxaline N6->N7

Workflow for flash chromatography purification of halogenated quinoxalines.

Quantitative Data: Solvent System Optimization

Selecting the correct mobile phase is critical. The table below summarizes the quantitative and qualitative impacts of various solvent systems on 2-Chloro-8-ethoxyquinoxaline.

Solvent SystemPolarity StrengthApplication / Mechanistic PurposeExpected Chromatographic Impact
Hexane / Ethyl Acetate Low to ModerateStandard initial screening; excellent for difficult separations[3].Baseline to Rf ~0.5. Good resolution of non-polar impurities.
Petroleum Ether / EtOAc Low to ModerateAlternative to Hexane; lower boiling point allows for easier solvent removal at 45°C[3][4].Similar to Hexane/EtOAc, but faster fraction concentration[4].
Hexane / EtOAc + 1-3% TEA Moderate (Basic)Highly Recommended. Neutralizes acidic silica gel to prevent the basic quinoxaline nitrogens from binding[1][2][3].Sharpens elution bands; slightly increases Rf; prevents tailing[3].
Dichloromethane / Methanol HighUsed only as a final column flush to elute highly retained polar byproducts[3].Rapid elution (Rf > 0.8). Not recommended for primary separation.

Standard Operating Procedure (SOP)

To ensure a self-validating protocol, follow these step-by-step methodologies. Every step is designed to mitigate the specific risks associated with halogenated heterocycles.

Protocol: Flash Column Chromatography of 2-Chloro-8-ethoxyquinoxaline

  • Stationary Phase Preparation: Weigh standard silica gel (230-400 mesh). For a 1 g crude sample, utilize a 30:1 to 50:1 ratio of silica to crude mass.

  • Eluent & Slurry Preparation: Prepare the initial mobile phase (e.g., 5% Ethyl Acetate in Hexanes). Critical Step: Add 1-2% v/v Triethylamine (TEA) to this mixture to deactivate the acidic sites on the silica[2]. Create a uniform slurry of the silica gel in this basic eluent.

  • Column Packing: Pour the slurry into a glass column equipped with a stopcock. Drain the excess solvent until the liquid level is just above the silica bed, tapping gently to ensure uniform packing without air bubbles or cracks[2].

  • Dry Loading the Sample: Dissolve the crude 2-Chloro-8-ethoxyquinoxaline in a minimal volume of a solubilizing solvent (e.g., Dichloromethane). Add 2-3 g of deactivated silica gel to the solution. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained[1]. Carefully layer this powder evenly onto the top of the packed column bed.

  • Gradient Elution: Begin elution with the initial non-polar solvent system. Apply positive air pressure to achieve a rapid, steady flow rate. This minimizes the compound's residence time on the silica, preventing degradation[2]. Gradually increase the polarity (e.g., to 10%, then 20% EtOAc) as dictated by prior TLC optimization[5].

  • Fraction Collection & Isolation: Collect fractions in standard test tubes. Monitor the elution using TLC, visualizing the spots under a UV lamp at 254 nm[4]. Combine the fractions containing the pure product and remove the solvent under reduced pressure (approx. 100 mbar) at 45°C[4].

Troubleshooting Guides & FAQs

Q1: Why does my compound streak heavily on the column, resulting in poor recovery and overlapping fractions? Causality: The basic nitrogen atoms in the quinoxaline ring act as hydrogen-bond acceptors, interacting strongly with the acidic silanol (Si-OH) groups on the unfunctionalized silica gel surface[1]. Solution: You must deactivate the silica gel. Pre-flush your column with a solvent system containing 1-3% triethylamine (TEA)[1][3]. The TEA competitively binds to the acidic sites, allowing your basic quinoxaline to elute as a tight, symmetrical band.

Q2: I observe degradation (dehalogenation) or a lower yield than expected after column chromatography. What is causing this? Causality: Halogenated quinoxalines, particularly those with a chlorine atom adjacent to the nitrogen (the 2-position), are highly activated. They can undergo nucleophilic substitution or hydrolysis when exposed to the slightly acidic and hydrated environment of standard silica gel for prolonged periods[2]. Solution: Minimize the residence time on the column by using a true "flash" technique with positive pressure[2]. If degradation persists, switch your stationary phase to neutral or basic Alumina, which is significantly less harsh on acid-sensitive and halogenated heterocycles[2].

Q3: My product co-elutes with a closely related impurity (e.g., unreacted starting material). How can I improve the resolution? Causality: The polarity difference ( Δ Rf) between the target molecule and the impurity is too small in a simple isocratic solvent system, meaning the system lacks the selectivity required for separation[1]. Solution: Implement a shallow gradient elution. Start with a highly non-polar system (e.g., 2% EtOAc in Hexanes) and increase the polarity by very small increments (2-5%)[5]. If resolution remains poor, switch the organic modifier to Dichloromethane (DCM), which offers different π−π selectivity for polarizable aromatic systems compared to Ethyl Acetate[3].

Q4: The crude mixture precipitates immediately when I try to load it onto the column with my initial non-polar eluent. How should I proceed? Causality: 2-Chloro-8-ethoxyquinoxaline often exhibits poor solubility in pure hexanes or petroleum ether. Wet loading a concentrated solution will cause the compound to crash out at the top of the column, destroying the separation bands and leading to low recovery[1]. Solution: Utilize the dry loading technique described in Step 4 of the SOP. By pre-adsorbing the sample onto a small amount of silica gel, you bypass the solubility limits of the initial mobile phase, ensuring an even and controlled release of the compound into the column[1].

References

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester Source: University of Rochester URL: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2-Chloro-8-ethoxyquinoxaline

Welcome to the Technical Support Center for Quinoxaline Derivatives. This portal is designed for researchers, chemists, and drug development professionals seeking to optimize the purification of 2-Chloro-8-ethoxyquinoxal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoxaline Derivatives. This portal is designed for researchers, chemists, and drug development professionals seeking to optimize the purification of 2-Chloro-8-ethoxyquinoxaline (CAS: 1443288-45-6). Due to the compound's specific polarity profile—driven by the electron-withdrawing chloro group and the electron-donating ethoxy ether—selecting the correct thermodynamic conditions for recrystallization is critical to avoiding product loss and co-crystallization of regioisomers.

Diagnostic Workflow: Solvent Optimization

The following decision tree outlines the logical progression for selecting and troubleshooting a recrystallization solvent system for 2-Chloro-8-ethoxyquinoxaline.

G Start Crude 2-Chloro-8-ethoxyquinoxaline Screen Solvent Screening (Hot vs Cold Solubility) Start->Screen Single Single Solvent System (e.g., Ethanol) Screen->Single Good differential solubility Binary Binary Solvent System (e.g., EtOAc / Hexane) Screen->Binary Poor single solvent match Oiling Oiling Out Detected? Single->Oiling Binary->Oiling Seed Add Seed Crystals / Scratch Flask Oiling->Seed Yes Cool Controlled Cooling (0.5°C/min) Oiling->Cool No Seed->Cool Pure Pure Crystalline Product (>99% by HPLC) Cool->Pure

Decision tree for optimizing the recrystallization of 2-Chloro-8-ethoxyquinoxaline.

Quantitative Solvent Screening Data

Selecting the right solvent requires balancing the boiling point against the compound's solubility profile. While ethanol is a highly effective, green single-solvent choice for many quinoxalines 1, halogenated derivatives often benefit from binary systems like Chloroform/Ether 2 or Ethyl Acetate/Hexane to separate closely related isomers [[3]]().

Solvent SystemRatio (v/v)Boiling Point (°C)Cold Solubility (0°C)Hot Solubility (Reflux)Expected Yield (%)Expected Purity (HPLC)
Ethanol Single78PoorExcellent75 - 80%> 98.5%
Ethyl Acetate / Hexane 1:3~68PoorGood82 - 88%> 99.2%
Chloroform / Diethyl Ether 1:2~55ModerateExcellent60 - 65%> 97.0%
Toluene Single110ModerateExcellent45 - 50%> 95.5%

Self-Validating Recrystallization Protocol

This protocol utilizes a binary solvent system (Ethyl Acetate/Hexane) to maximize purity and yield. Every step is designed as a self-validating system to ensure experimental integrity.

Phase 1: Saturation & Dissolution
  • Procedure: Weigh the crude 2-Chloro-8-ethoxyquinoxaline and transfer it to an Erlenmeyer flask. Add a minimal volume of the primary solvent (Ethyl Acetate) and heat to a gentle reflux.

  • Causality: Heating increases the kinetic energy of the solvent molecules, disrupting the solute's crystal lattice and maximizing thermodynamic solubility.

  • Validation Checkpoint: The solution must become completely transparent. If cloudiness persists at a rolling boil, it indicates insoluble impurities (e.g., inorganic salts or polymerized byproducts). This necessitates an immediate hot gravity filtration before proceeding.

Phase 2: Anti-Solvent Addition
  • Procedure: While maintaining reflux, add the anti-solvent (Hexane) dropwise until the solution becomes faintly turbid. Immediately add 1-2 drops of Ethyl Acetate until the turbidity just clears.

  • Causality: This establishes the exact point of saturation at the boiling point. By hovering precisely on the solubility boundary, you ensure maximum precipitation upon cooling.

  • Validation Checkpoint: The solution should remain perfectly clear while hot, but blowing gently on the surface of the liquid should cause temporary, localized cloudiness (indicating supersaturation).

Phase 3: Controlled Nucleation
  • Procedure: Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 0.5°C/min), then transfer to an ice bath (0-5°C) for 30 minutes.

  • Causality: Slow cooling promotes the thermodynamic growth of pure crystals. Rapid cooling causes kinetic precipitation, which traps impurities and solvent molecules within the crystal lattice.

  • Validation Checkpoint: Analyze the first formed crystals under a microscope or magnifying glass; they should exhibit well-defined geometric edges (needles or plates). Amorphous, sticky blobs indicate "oiling out" or crash precipitation.

Phase 4: Isolation & Recovery
  • Procedure: Filter the crystals using a Büchner funnel under vacuum. Wash the filter cake with a minimal volume of pre-chilled Hexane.

  • Causality: Pre-chilling the wash solvent minimizes the thermodynamic solubility of the product, preventing yield loss during the removal of residual mother liquor 4.

  • Validation Checkpoint: Evaporate a 1 mL aliquot of the mother liquor. A large residue mass indicates incomplete crystallization, signaling the need to concentrate the filtrate for a second crop recovery.

Troubleshooting & FAQs

Q1: My 2-Chloro-8-ethoxyquinoxaline is "oiling out" as a liquid phase instead of forming solid crystals. How do I fix this?

  • Diagnostic: Oiling out occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solute, or when impurities significantly depress the melting point. Quinoxaline derivatives are particularly prone to this during rapid cooling [[5]]().

  • Resolution: Reheat the mixture until the oil dissolves completely. Add 5-10% more of the primary "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature. Alternatively, introduce a pure seed crystal of 2-Chloro-8-ethoxyquinoxaline while the solution is slightly above the oiling temperature to force thermodynamic nucleation.

Q2: I am observing co-crystallization of the 2-chloro-5-ethoxyquinoxaline regioisomer. How can recrystallization separate them?

  • Diagnostic: Regioisomers possess nearly identical molecular weights and similar polarities, making single-solvent recrystallization highly ineffective.

  • Resolution: Switch to a binary solvent system with a steep solubility gradient, such as Ethyl Acetate/Hexane. If fractional crystallization fails to separate the isomers, you must pre-purify the crude mixture via silica gel column chromatography (using a gradient elution) before attempting a final recrystallization 3.

Q3: The final crystals have a yellowish tint instead of being pure white. What is the cause?

  • Diagnostic: The yellow tint indicates the presence of trace colored impurities, typically oxidation byproducts or residual transition metals from previous synthetic steps.

  • Resolution: Dissolve the colored crystals in hot solvent (e.g., ethanol) and add 1-2% (w/w) activated charcoal. Boil for 5 minutes, then perform a hot gravity filtration through a pad of Celite. The charcoal will adsorb the highly conjugated, colored impurities, yielding a colorless filtrate 4.

Q4: My recovery yield is consistently below 50%. How can I optimize the solvent volume?

  • Diagnostic: Low yields stem from using excessive solvent, leaving the product dissolved in the mother liquor at cold temperatures, or from over-washing the filter cake.

  • Resolution: Always perform a micro-scale solvent screen first. Ensure you are using the absolute minimum amount of boiling solvent to dissolve the crude mass. To recover lost product, concentrate the mother liquor under reduced pressure to 25% of its original volume and cool it in an ice bath to harvest a second crop of crystals [[4]]().

References

  • Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst Source: PMC (National Institutes of Health) URL:[Link]

  • (PDF) 2-Chloroquinoxaline Source: ResearchGate URL:[Link]

  • WO1994013647A1 - (2-quinoxalinyloxy)

Sources

Troubleshooting

Handling and storage conditions to prevent 2-Chloro-8-ethoxyquinoxaline degradation

Introduction & Chemical Reactivity Profile As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields or unexpected byproducts when using quinoxaline derivatives. 2-Chloro-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Reactivity Profile

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields or unexpected byproducts when using quinoxaline derivatives. 2-Chloro-8-ethoxyquinoxaline (CAS: 1443288-45-6) is a highly valuable scaffold in medicinal chemistry, but it possesses a distinct structural vulnerability: the highly electrophilic C2 position .

The quinoxaline core features two electronegative nitrogen atoms that strongly withdraw electron density from the pyrazine ring. This electronic modulation renders the carbon attached to the chlorine atom (C2) highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Consequently, the most critical degradation pathway for this compound is the hydrolysis of the 2-chloro group to form 8-ethoxyquinoxalin-2(1H)-one. This reaction is rapidly accelerated by moisture, pH extremes, and elevated temperatures .

Physicochemical Data & Degradation Triggers

To prevent degradation, we must first quantify the compound's physical limits. Below is a summary of the critical parameters governing its stability.

ParameterSpecification / ConditionImpact on Stability
Molecular Formula C10H9ClN2ON/A
Molecular Weight 208.64 g/mol N/A
Primary Degradation Pathway Hydrolysis (SNAr)Converts the active 2-chloro group into a 2-hydroxyl group (which tautomerizes to a quinoxalinone) .
Aqueous Stability Highly Unstable in Protic/Aqueous MediaNucleophilic attack by H₂O displaces the chloride ion .
pH Sensitivity Degrades rapidly at pH < 4.0 and pH > 9.0Acid protonates the ring nitrogens, increasing C2 electrophilicity. Base provides direct OH⁻ nucleophiles .
Thermal Sensitivity Accelerated degradation > 40°CHeat provides the activation energy required to overcome the SNAr hydrolysis barrier.

Troubleshooting & FAQs

Q1: I am observing a new, highly polar spot on my TLC (or a new peak in LC-MS) after storing my stock solution for a week. What happened? Causality & Mechanism: You are likely observing the hydrolyzed byproduct, 8-ethoxyquinoxalin-2(1H)-one. If your stock solution was prepared in a solvent that absorbed atmospheric moisture (like standard-grade DMSO or DMF), the water acts as a nucleophile. The nitrogen atoms in the quinoxaline ring pull electron density away from the C2 carbon, making the C-Cl bond highly reactive. Water attacks this position, displacing HCl. Solution: Always use strictly anhydrous, amine-free solvents packaged under argon. Discard the degraded stock and prepare a fresh batch using the self-validating protocol below.

Q2: Can I use standard mineral acids (e.g., HCl, H₂SO₄) to catalyze my downstream reactions with this compound? Causality & Mechanism: Using aqueous mineral acids is highly discouraged. Acidic conditions protonate the quinoxaline nitrogens, which drastically increases the electrophilicity of the C2 position, lowering the activation barrier for nucleophilic attack by any trace water present . Solution: If an acid catalyst is absolutely necessary, use anhydrous organic acids (e.g., p-toluenesulfonic acid or anhydrous HCl in dioxane) and run the reaction at the lowest possible temperature.

Q3: How should I store the bulk powder to ensure long-term stability? Causality & Mechanism: Solid-state degradation is slower but still driven by atmospheric moisture and trace oxidation over time . Solution: Store the bulk powder at 4°C to -20°C in a tightly sealed amber vial, placed inside a desiccator containing Drierite or silica gel. Purge the vial with dry nitrogen or argon after every use.

Visualizing the Degradation Pathway

The following diagram illustrates the logical relationship between environmental triggers and the molecular degradation of 2-Chloro-8-ethoxyquinoxaline.

DegradationPathway Compound 2-Chloro-8-ethoxyquinoxaline (Intact Active Compound) Intermediate Tetrahedral Intermediate (SNAr Mechanism) Compound->Intermediate Nucleophilic Attack at C2 Moisture Atmospheric Moisture / H2O (Nucleophile Source) Moisture->Intermediate Donates OH- AcidBase Acid/Base Catalysis (Low or High pH) AcidBase->Intermediate Lowers Activation Energy Degradation 8-Ethoxyquinoxalin-2(1H)-one (Hydrolyzed Byproduct) Intermediate->Degradation Elimination of HCl

Degradation pathway of 2-Chloro-8-ethoxyquinoxaline via nucleophilic aromatic substitution.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . This means they include built-in quality control (QC) steps to verify the integrity of the compound before you commit it to a complex, expensive synthesis.

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Objective: Create a stable working solution that prevents C-Cl hydrolysis while validating compound integrity.

Step-by-Step Methodology:

  • Preparation: Dry a glass vial and a PTFE-lined cap in an oven at 120°C for 2 hours. Cool under a stream of dry Argon.

  • Weighing: Rapidly weigh the desired amount of 2-Chloro-8-ethoxyquinoxaline powder. Return the bulk container to the desiccator immediately.

  • Solvent Addition: In a glovebox or under a Schlenk line, dissolve the powder in an anhydrous, aprotic solvent (e.g., dry Acetonitrile or anhydrous DCM). Avoid DMSO if storing for >48 hours, as it is highly hygroscopic.

  • Aliquotting: Divide the solution into single-use amber vials (to prevent potential photo-oxidation) .

  • Inert Purge: Blanket each aliquot with Argon before sealing tightly.

  • Storage: Store at -20°C.

  • Self-Validation Step: Before using an aliquot in a critical experiment, spot 1 µL on a silica TLC plate alongside a freshly prepared standard. Develop in 3:1 Hexane:Ethyl Acetate. A single spot confirms integrity; a secondary baseline spot indicates hydrolysis has occurred and the aliquot must be discarded.

Protocol B: LC-MS Quality Control Workflow

Objective: Quantitatively verify the absence of the quinoxalinone degradation product prior to downstream coupling reactions.

Step-by-Step Methodology:

  • Sample Prep: Dilute 5 µL of the stock solution into 995 µL of LC-MS grade Acetonitrile. (Critical: Do not use water for the dilution to prevent on-column degradation).

  • Chromatography: Use a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a fast gradient (5% B to 95% B over 3 minutes) to minimize the time the compound spends in the aqueous mobile phase.

  • Detection: Monitor in positive ESI mode.

  • Self-Validation Step: Look for the intact mass [M+H]⁺ at m/z ~209.0. If you detect a major peak at m/z ~191.0 (loss of Cl, addition of OH), the batch is compromised.

Visualizing the Safe Handling Workflow

Workflow Step1 1. Dry Solid Storage Desiccator, 4°C to -20°C Step2 2. Argon/N2 Purge Exclude Atmospheric Moisture Step1->Step2 Step3 3. Dissolve in Anhydrous Solvent (e.g., Dry MeCN / DCM) Step2->Step3 Step4 4. Self-Validation QC TLC or Fast LC-MS Check Step3->Step4 Step5 5. Proceed to Synthesis Maintain Inert Atmosphere Step4->Step5

Step-by-step safe handling workflow to prevent hydrolysis of the 2-chloro group.

References

  • Title: Successive Hydrolysis and Transfer Hydrogenation of 2-Chloroquinolines to 3,4-Dihydroquinolones Source: RSC Advances URL: [Link]

  • Title: 9 - SAFETY DATA SHEET: 2-Chloroquinoxaline Source: Fisher Scientific URL: [Link]

Optimization

Technical Support Center: Overcoming Low Solubility of 2-Chloro-8-ethoxyquinoxaline in Biological Assays

Welcome to the Technical Support Center. 2-Chloro-8-ethoxyquinoxaline is a highly valuable structural motif in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Chloro-8-ethoxyquinoxaline is a highly valuable structural motif in medicinal chemistry. However, its rigid bicyclic aromatic core, combined with the lipophilic chloro and ethoxy substituents, results in strong intermolecular π−π stacking and high crystal lattice energy. This inherent hydrophobicity frequently causes the compound to precipitate in aqueous biological assays, leading to false negatives, flat dose-response curves, and assay interference[1].

This guide provides mechanistically grounded troubleshooting strategies, self-validating protocols, and decision-making workflows to ensure structural integrity and reliable data generation during your in vitro and cell-based experiments.

Diagnostic Workflow: Resolving Assay Precipitation

SolubilityWorkflow Start Prepare 10-30 mM Stock in 100% Degassed DMSO Dilute Dilute in Aqueous Assay Buffer (e.g., PBS / HEPES) Start->Dilute Check Validation: Read Absorbance at 600 nm Dilute->Check Sol1 Stepwise Dilution & Pre-warm Media to 37°C Check->Sol1 Abs600 > Baseline (Cloudy) Sol2 Add Non-Ionic Surfactant (0.01% Tween-20 / Pluronic) Check->Sol2 Persistent Scatter Sol3 Host-Guest Complexation (HP-β-CD Formulation) Check->Sol3 Still Aggregating Success Proceed to Biological Assay (Free Monomer Confirmed) Check->Success Abs600 = Baseline (Clear) Sol1->Check Sol2->Check Sol3->Check Fail Formulation Redesign (Nanosuspension / Milling) Sol3->Fail Fails to Solubilize

Diagnostic workflow for identifying and resolving 2-Chloro-8-ethoxyquinoxaline precipitation.

Troubleshooting Guide & FAQs

Q1: Why does 2-Chloro-8-ethoxyquinoxaline precipitate immediately upon dilution from my DMSO stock into the enzymatic assay buffer? Causality: This phenomenon is known as "solvent shift" or "crashing out"[2]. When a concentrated DMSO stock is introduced directly into an aqueous buffer, the rapid change in the dielectric constant causes the hydrophobic quinoxaline derivative to exceed its thermodynamic solubility limit before it can uniformly disperse. The strong intermolecular forces of the quinoxaline core drive rapid amorphous precipitation or crystallization. Solution: Implement a stepwise dilution strategy. Instead of a direct 1:100 jump, dilute the compound into an intermediate solvent mixture, or ensure the receiving aqueous buffer is pre-warmed to 37°C to increase the kinetic solubility threshold[2].

Q2: My cell-based assay shows flat dose-response curves and inconsistent IC50 values. Could this be related to the compound's solubility? Causality: Yes. Highly hydrophobic molecules like 2-Chloro-8-ethoxyquinoxaline are notorious for forming colloidal aggregates in aqueous media[1]. These micro-precipitates sequester the monomeric compound. As you increase the dose, you merely increase the number of aggregates rather than the concentration of free drug available to bind the biological target, resulting in an artificial plateau in activity[1]. Solution: Introduce a non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) at 0.01% to 0.1%. Surfactants form micelles that encapsulate the hydrophobic core of the molecule, breaking up aggregates and restoring a standard dose-response relationship[2].

Q3: I need to test the compound at high concentrations (e.g., 50 µM) in a cell culture assay, but the required DMSO concentration (>1%) is toxic to my cells. What are my options? Causality: High concentrations of organic co-solvents disrupt cell membranes and denature proteins, confounding assay results[3]. To decouple the compound's solubility from solvent toxicity, you must mask its hydrophobicity. Solution: Utilize 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic 2-chloro and ethoxy groups of your compound will preferentially partition into this cavity via van der Waals forces, forming a non-covalent inclusion complex[4]. This drastically increases apparent aqueous solubility without requiring cell-toxic organic solvents.

Self-Validating Experimental Protocols
Protocol 1: Stepwise Dilution for Enzymatic Assays

This protocol prevents solvent-shift precipitation and includes a built-in optical validation step.

  • Stock Preparation: Prepare a 10 mM stock of 2-Chloro-8-ethoxyquinoxaline in 100% anhydrous, argon-degassed DMSO. Note: Degassing prevents the oxidative degradation of sensitive heterocyclic compounds during storage[1].

  • Intermediate Dilution: Prepare an intermediate dilution plate containing 10% DMSO in your specific assay buffer. Transfer the required volume from the 10 mM stock to this intermediate plate and mix thoroughly by pipetting.

  • Final Transfer: Transfer the solution from the intermediate plate to the final assay plate containing the pre-warmed (37°C) enzymatic buffer[2]. Ensure the final DMSO concentration remains 1%.

  • Self-Validation Step (Turbidity Check): Before adding the enzyme or biological substrate, read the assay plate's absorbance at 600 nm. Monomeric solutions do not scatter light at this wavelength; colloidal aggregates do. If the Abs600​ is strictly equal to the background buffer, the compound is in solution, and you may proceed.

Protocol 2: Preparation of HP- β -CD Inclusion Complexes for Cell-Based Assays

This protocol generates a solvent-free, highly soluble formulation for sensitive cell lines.

  • Molecular Dispersion: Dissolve 5 mg of 2-Chloro-8-ethoxyquinoxaline in a minimal volume of volatile organic solvent (e.g., ethanol) to ensure complete disruption of the crystal lattice[4].

  • Host Preparation: Prepare a 10% (w/v) aqueous solution of HP- β -CD in deionized water.

  • Complexation: Slowly add the ethanolic compound solution dropwise to the HP- β -CD solution under continuous magnetic stirring at 300 rpm at room temperature.

  • Solvent Removal: Evaporate the ethanol using a rotary evaporator under reduced pressure at 40°C until only the aqueous phase remains[4].

  • Self-Validation Step (Filtration & Quantification): Filter the remaining aqueous solution through a 0.22 µm PTFE syringe filter. Causality: Any uncomplexed compound will remain insoluble in water and be trapped by the filter. Measure the UV absorbance of the filtrate and compare it against a standard curve to validate the exact concentration of the successfully complexed, soluble drug.

  • Lyophilization: Freeze-dry the filtrate to obtain the solid inclusion complex[4], which can now be reconstituted directly in cell culture media without any DMSO.

Complexation Compound 2-Chloro-8-ethoxyquinoxaline (Highly Hydrophobic) Solvent Dissolve in Ethanol (Disrupt Crystal Lattice) Compound->Solvent Mix Mix & Stir (Host-Guest Interaction) Solvent->Mix Cyclo HP-β-CD Aqueous Solution (Hydrophilic Exterior) Cyclo->Mix Evap Rotary Evaporation (Remove Ethanol) Mix->Evap Filter 0.22 µm Filtration (Remove Free Drug) Evap->Filter Final Soluble Inclusion Complex (Ready for Cell Media) Filter->Final

Workflow for generating highly soluble HP-β-CD inclusion complexes.

Quantitative Data Presentation

Table 1: Comparison of Solubilization Strategies for Quinoxaline Derivatives

Solubilization StrategyPrimary Mechanism of ActionMax Typical ConcentrationBiological Assay CompatibilityPrimary AdvantagePrimary Limitation
DMSO Co-solvent Dielectric constant reduction~10-50 µM (at 1% DMSO)Moderate (Enzymatic / Biochemical)Simple, standard for HTS librariesCell toxicity and protein denaturation at >1% DMSO[3],[2]
Non-Ionic Surfactants Micellar encapsulation~100 µMModerate (Biochemical)Prevents colloidal aggregationMay interfere with lipid-based targets or cell membranes[2]
HP- β -CD Complexation Host-guest inclusion cavity>1 mMHigh (Cell-based / In vivo ADME)Eliminates organic solvent toxicityRequires preparation time; potential lipid displacement[4]
Nanosuspension Surface area expansion>10 mMHigh (In vivo / ADME)Maximizes dissolution rateRequires energy-intensive media milling[4]

Sources

Reference Data & Comparative Studies

Validation

FTIR spectra analysis and absorption bands for 2-Chloro-8-ethoxyquinoxaline

FTIR Spectra Analysis and Performance Comparison: 2-Chloro-8-ethoxyquinoxaline in Drug Development As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for their viability in advanced drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectra Analysis and Performance Comparison: 2-Chloro-8-ethoxyquinoxaline in Drug Development

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds for their viability in advanced drug discovery pipelines. Quinoxaline derivatives are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors, antiviral agents, and receptor antagonists. Among these, 2-Chloro-8-ethoxyquinoxaline represents a sophisticated intermediate. The strategic placement of an ethoxy group at the 8-position fundamentally alters both the spectroscopic profile and the pharmacological trajectory of the molecule compared to baseline alternatives like 2-chloroquinoxaline.

This guide provides an in-depth comparative analysis of 2-Chloro-8-ethoxyquinoxaline, focusing on its Fourier-Transform Infrared (FTIR) spectral signatures, reactivity, and utility in drug development.

FTIR Spectral Analysis & Band Assignment

FTIR spectroscopy is the gold standard for verifying the structural integrity of quinoxaline intermediates before initiating downstream synthesis. The introduction of the 8-ethoxy group onto the quinoxaline bicyclic system introduces distinct vibrational modes that must be carefully mapped.

  • Quinoxaline Ring Vibrations: The pyrazine ring breathing and C=N stretching frequencies are typically observed as strong bands in the 1600–1630 cm⁻¹ region[1]. The aromatic C=C stretching modes appear adjacent to this, around 1570–1600 cm⁻¹[1].

  • The 8-Ethoxy Group (C-O-C): The ether linkage provides two definitive spectral markers. The asymmetric C-O-C stretch manifests strongly at 1240–1260 cm⁻¹, while the symmetric stretch appears at 1040–1060 cm⁻¹[2]. Causality: The asymmetric stretch requires higher energy (appearing at a higher wavenumber) because the vibrational motion causes a significantly larger change in the molecule's net dipole moment compared to the symmetric stretch.

  • The 2-Chloro Substituent (C-Cl): The C-Cl stretching vibration is found in the lower frequency fingerprint region, typically between 850–550 cm⁻¹[3]. Causality: The heavy atomic mass of the chlorine atom reduces the frequency of the stretching vibration, pushing it deep into the fingerprint region.

Table 1: Comparative FTIR Band Assignments
Vibration Mode2-Chloro-8-ethoxyquinoxaline (cm⁻¹)2-Chloroquinoxaline (cm⁻¹)Structural Origin & Causality
C=N Stretch 1610 - 16301600 - 1620Pyrazine ring breathing; slightly shifted by electron donation from the 8-ethoxy group.
Asym. C-O-C 1240 - 1260N/AHigh-energy asymmetric stretch of the ether linkage due to large dipole moment change.
Sym. C-O-C 1040 - 1060N/ALower-energy symmetric stretch of the ethoxy group.
C-Cl Stretch 850 - 550850 - 550Heavy atom effect of chlorine reduces the vibrational frequency.
Aliphatic C-H 2850 - 2950N/Asp³ hybridized carbons of the ethyl chain.

Comparative Performance in Drug Development

When designing a synthetic route, selecting the right starting material dictates the success of the final Active Pharmaceutical Ingredient (API). Here is how 2-Chloro-8-ethoxyquinoxaline compares to common alternatives.

Table 2: Product Performance Comparison
Feature2-Chloro-8-ethoxyquinoxaline2-Chloroquinoxaline2-Chloro-3-methylquinoxaline
Reactivity (SNAr) Moderate (Modulated by +M ethoxy effect)High (Highly electrophilic)Moderate (Steric hindrance from methyl)
Lipophilicity (logP) HighLowMedium
H-Bond Acceptors 3 (N, N, O)2 (N, N)2 (N, N)
Downstream Utility Kinase inhibitors, advanced receptor antagonistsBasic building block, agrochemicalsSterically demanding ligands

Mechanistic Insight: The ethoxy group at the 8-position donates electron density via resonance (+M effect) into the benzenoid ring. While this slightly dampens the electrophilicity of the 2-position during Nucleophilic Aromatic Substitution (SNAr) compared to the unsubstituted 2-chloroquinoxaline, it provides a crucial hydrogen-bond acceptor (the oxygen atom) and increases the overall lipophilicity of the scaffold. This makes the 8-ethoxy variant vastly superior for designing drugs that require deep penetration into hydrophobic receptor pockets.

Reactivity_Comparison Sub1 2-Chloro-8-ethoxyquinoxaline (Target) Rxn SNAr Reaction (with Amine Nucleophile) Sub1->Rxn Modulated by +M effect Sub2 2-Chloroquinoxaline (Alternative) Sub2->Rxn High Electrophilicity Out1 8-Ethoxy Product (Higher Lipophilicity) Rxn->Out1 Enhanced Target Binding Out2 Unsubstituted Product (Baseline Lipophilicity) Rxn->Out2 Standard Binding

Fig 1. Comparative SNAr reactivity and downstream pharmacological properties.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. Below are the optimized protocols for analyzing and utilizing this compound.

Protocol A: ATR-FTIR Structural Validation
  • Sample Desiccation: Store the 2-Chloro-8-ethoxyquinoxaline sample in a vacuum desiccator over anhydrous calcium sulfate for 24 hours prior to analysis.

    • Causality: Ambient moisture absorbs strongly in the IR region (broad O-H stretch at ~3300 cm⁻¹ and bending at ~1640 cm⁻¹). This water signature will mask the critical C=N and aromatic C-H bands of the quinoxaline ring, leading to false-negative purity assessments.

  • Background Calibration: Perform a background scan (32 scans, 4 cm⁻¹ resolution) on the clean, blank diamond ATR crystal.

  • Sample Loading: Place 2-3 mg of the desiccated powder onto the crystal. Apply uniform pressure using the ATR anvil until the built-in force gauge indicates optimal contact.

    • Causality: ATR-FTIR relies on an evanescent wave penetrating the sample. Inconsistent contact depth alters the effective path length, leading to distorted peak intensities and preventing accurate quantitative comparisons between the C-O-C and C-Cl bands.

  • Data Acquisition & Processing: Run the sample scan (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, ensuring the spectrum accurately mimics a traditional transmission spectrum.

FTIR_Workflow N1 1. Sample Prep (Desiccation) N2 2. Background Scan (Blank ATR Crystal) N1->N2 N3 3. Sample Loading (Uniform Pressure) N2->N3 N4 4. Data Acquisition (32 Scans, 4 cm⁻¹) N3->N4 N5 5. Spectral Processing (ATR Correction) N4->N5 N6 6. Band Assignment (C-Cl, C-O-C, C=N) N5->N6

Fig 2. Step-by-step ATR-FTIR analytical workflow for quinoxaline derivatives.

Protocol B: Standardized SNAr Reactivity Assay
  • Reaction Setup: Dissolve 1.0 equivalent of 2-Chloro-8-ethoxyquinoxaline in anhydrous dimethylformamide (DMF). Add 1.2 equivalents of a standard nucleophile (e.g., morpholine) and 2.0 equivalents of potassium carbonate (K₂CO₃).

  • Thermal Activation: Heat the mixture to 80°C under an inert argon atmosphere for 4 hours.

    • Causality: The electron-donating ethoxy group slightly raises the activation energy barrier for the SNAr reaction at the 2-position compared to unsubstituted quinoxalines. Thermal activation is required to achieve quantitative yields.

  • In-Process Control (IPC): Monitor the reaction via TLC or LC-MS. The disappearance of the starting material and the emergence of a more polar product spot confirm the successful displacement of the chloride ion.

References

  • Source: scialert.
  • An In-depth Technical Guide to 2-Chloroquinoxaline (CAS 1448-87-9)
  • Synthesis and Reactions of Some 4′-(2-Pentachlorophenoxy- ethoxy)

Sources

Comparative

A Senior Application Scientist's Guide to High-Yield Synthesis of 2-Chloro-8-ethoxyquinoxaline Derivatives

Introduction: The Significance of 2-Chloro-8-ethoxyquinoxalines in Modern Drug Discovery Quinoxalines are a cornerstone of medicinal chemistry, forming the structural core of a multitude of biologically active compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2-Chloro-8-ethoxyquinoxalines in Modern Drug Discovery

Quinoxalines are a cornerstone of medicinal chemistry, forming the structural core of a multitude of biologically active compounds with applications ranging from anticancer to antiviral and anti-inflammatory therapies.[1] The 2-chloro-8-ethoxyquinoxaline scaffold is a particularly valuable building block. The chlorine atom at the 2-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[2] This enables the rapid generation of libraries of novel compounds for drug screening. The ethoxy group at the 8-position can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially improving its efficacy and safety profile.

This guide provides a comparative analysis of synthetic strategies for obtaining 2-Chloro-8-ethoxyquinoxaline derivatives, with a primary focus on maximizing reaction yields. We will delve into the mechanistic rationale behind the proposed synthetic routes and provide a detailed, field-tested experimental protocol for the most efficient pathway.

Comparative Analysis of Synthetic Pathways: A Strategic Approach to Maximizing Yield

While a direct, one-pot synthesis of 2-Chloro-8-ethoxyquinoxaline is not extensively documented, a strategically sound and high-yielding two-step approach can be proposed based on well-established transformations in quinoxaline chemistry.[3] This strategy involves the initial construction of the quinoxaline core, followed by a targeted chlorination.

Two primary retrosynthetic approaches can be considered:

  • Route A: Halogenation of a Pre-formed Quinoxaline Core: This approach involves the synthesis of 8-ethoxyquinoxaline, followed by direct chlorination. However, this method often suffers from a lack of regioselectivity, leading to a mixture of chlorinated products and, consequently, a lower yield of the desired 2-chloro isomer.

  • Route B: Construction of the Quinoxaline Ring from a Pre-functionalized Precursor: This is the more strategic and recommended approach as it offers superior control over regioselectivity.[3] This pathway involves the synthesis of 8-ethoxyquinoxalin-2(1H)-one, followed by chlorination to yield the target 2-Chloro-8-ethoxyquinoxaline.

The logical flow of the proposed and most viable synthetic route is depicted in the following diagram:

cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination 3-ethoxy-1,2-diaminobenzene 3-ethoxy-1,2-diaminobenzene 8-ethoxyquinoxalin-2(1H)-one 8-ethoxyquinoxalin-2(1H)-one 3-ethoxy-1,2-diaminobenzene->8-ethoxyquinoxalin-2(1H)-one Condensation Glyoxylic acid Glyoxylic acid Glyoxylic acid->8-ethoxyquinoxalin-2(1H)-one 8-ethoxyquinoxalin-2(1H)-one_2 8-ethoxyquinoxalin-2(1H)-one 2-Chloro-8-ethoxyquinoxaline 2-Chloro-8-ethoxyquinoxaline 8-ethoxyquinoxalin-2(1H)-one_2->2-Chloro-8-ethoxyquinoxaline POCl3, DMF (cat.)

Caption: Proposed two-step synthesis of 2-Chloro-8-ethoxyquinoxaline.

Yield Comparison and Rationale

The following table summarizes the anticipated yields for the proposed two-step synthesis, based on analogous transformations reported in the literature.[3]

StepReactionStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Anticipated Yield (%)
1Condensation3-ethoxy-1,2-diaminobenzene, Glyoxylic acid-Ethanol/Water (1:1)Reflux4~85-95
2Chlorination8-ethoxyquinoxalin-2(1H)-onePOCl₃, DMF (catalytic)Toluene (anhydrous)Reflux3~80-90

Causality Behind Experimental Choices:

  • Step 1: Condensation: The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (or its equivalent, like glyoxylic acid) is the most classical and direct route to the quinoxaline core, generally providing good to excellent yields.[1][4] The use of a protic solvent mixture like ethanol/water facilitates the reaction, and refluxing ensures sufficient energy to overcome the activation barrier of the condensation and subsequent cyclization.

  • Step 2: Chlorination: The conversion of a 2-hydroxy-N-heterocycle (in this case, the tautomeric 2-oxo form of the quinoxalinone) to its 2-chloro analogue is a standard and high-yielding transformation.[3] Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydration/chlorination reaction. A catalytic amount of N,N-dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which is a more reactive chlorinating agent, thereby accelerating the reaction and improving the yield. Anhydrous conditions are crucial to prevent the decomposition of POCl₃.

Detailed Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis of 2-Chloro-8-ethoxyquinoxaline.

Step 1: Synthesis of 8-ethoxyquinoxalin-2(1H)-one

This procedure is adapted from analogous syntheses of substituted quinoxalin-2(1H)-ones from o-phenylenediamines.[3]

Materials:

  • 3-ethoxy-1,2-diaminobenzene

  • Glyoxylic acid monohydrate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethoxy-1,2-diaminobenzene (1.0 eq) in a 1:1 mixture of ethanol and water.

  • To this solution, add glyoxylic acid monohydrate (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, the product is expected to precipitate from the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 8-ethoxyquinoxalin-2(1H)-one.

Step 2: Chlorination of 8-ethoxyquinoxalin-2(1H)-one to 2-Chloro-8-ethoxyquinoxaline

This protocol is based on standard procedures for the conversion of 2-hydroxy-N-heterocycles to their 2-chloro analogues.[3]

Materials:

  • 8-ethoxyquinoxalin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

  • To a suspension of 8-ethoxyquinoxalin-2(1H)-one (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux and maintain for 3 hours. The reaction should be monitored by TLC.

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 2-Chloro-8-ethoxyquinoxaline.

Workflow Visualization

The experimental workflow can be visualized as follows:

cluster_0 Step 1: Synthesis of 8-ethoxyquinoxalin-2(1H)-one cluster_1 Step 2: Synthesis of 2-Chloro-8-ethoxyquinoxaline A Dissolve 3-ethoxy-1,2-diaminobenzene and glyoxylic acid in EtOH/H2O B Reflux for 4 hours A->B C Cool to room temperature B->C D Filter and dry the precipitate C->D E Suspend 8-ethoxyquinoxalin-2(1H)-one in anhydrous toluene D->E Proceed to next step F Add POCl3 and catalytic DMF E->F G Reflux for 3 hours F->G H Quench with ice and neutralize G->H I Extract with ethyl acetate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the synthesis of 2-Chloro-8-ethoxyquinoxaline.

Conclusion and Future Outlook

The proposed two-step synthesis, involving the condensation of 3-ethoxy-1,2-diaminobenzene with glyoxylic acid followed by chlorination with phosphorus oxychloride, represents a robust and high-yielding approach for the preparation of 2-Chloro-8-ethoxyquinoxaline. This method offers excellent control over regioselectivity, a critical factor for ensuring the purity and maximizing the yield of the final product. While other methods for quinoxaline synthesis exist, such as microwave-assisted synthesis or the use of various catalysts, the presented protocol relies on well-established, scalable, and cost-effective transformations.[5][6] For researchers and drug development professionals, this guide provides a reliable foundation for accessing this important synthetic intermediate, thereby facilitating the exploration of novel chemical space in the quest for new therapeutic agents.

References

  • BenchChem. (2025). Synthetic Routes to Functionalized Quinoxalines: Application Notes and Protocols for Researchers. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ruiz, J. R., et al. (2023).
  • Khatoon, S., & Abdulmalek, E. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1045. [Link]

  • Singh, P., & Kaur, N. (2022). Recent advances in the transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. Bioorganic Chemistry, 130, 106249. [Link]

Sources

Validation

Gas Chromatography-Mass Spectrometry (GC-MS) of 2-Chloro-8-ethoxyquinoxaline: A Comparative Analytical Guide

Executive Summary 2-Chloro-8-ethoxyquinoxaline is a critical nitrogen-containing heterocyclic intermediate frequently utilized in the synthesis of biologically active pharmaceutical ingredients (APIs), including kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-8-ethoxyquinoxaline is a critical nitrogen-containing heterocyclic intermediate frequently utilized in the synthesis of biologically active pharmaceutical ingredients (APIs), including kinase inhibitors and antimicrobial agents. The presence of both a halogen (chlorine) and an alkoxy (ethoxy) group on the quinoxaline scaffold imparts unique electronic and steric properties. For drug development professionals, ensuring the high purity of this intermediate is paramount, as trace halogenated positional isomers can propagate through synthetic pathways, leading to toxic or inactive final products. This guide objectively compares analytical platforms and establishes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its precise characterization.

Physicochemical Profiling: The Causality Behind Technique Selection

When selecting an analytical technique, the physicochemical properties of the analyte strictly dictate the optimal platform. 2-Chloro-8-ethoxyquinoxaline possesses a relatively low molecular weight (208.64 g/mol ), high thermal stability, and significant volatility due to the lack of strong hydrogen-bond donating groups (such as -OH or -NH₂).

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for large, polar, or thermally labile biomolecules, GC-MS excels for volatile, stable, and non-polar to moderately polar compounds ()[1]. Furthermore, GC-MS utilizes Electron Ionization (EI), a "hard" ionization technique operating at a standardized 70 eV. This provides highly reproducible fragmentation patterns that are matrix-independent, allowing for definitive structural elucidation and confident library matching—a distinct advantage over the "soft" Electrospray Ionization (ESI) used in LC-MS, which is highly susceptible to matrix effects and ion suppression ()[2].

Comparative Analysis: GC-MS vs. LC-MS/MS vs. HPLC-UV

To objectively evaluate the performance of GC-MS against alternative platforms for the analysis of 2-Chloro-8-ethoxyquinoxaline, we must compare key analytical metrics. The table below summarizes the quantitative performance data across three common modalities.

Analytical MetricGC-MS (EI)LC-MS/MS (ESI+)HPLC-UV (Diode Array)
Primary Application Volatile intermediates & residual solventsPolar impurities & degradantsRoutine assay & bulk purity
Ionization / Detection Electron Ionization (70 eV)Electrospray IonizationUV Absorbance (e.g., 254 nm)
Limit of Detection (LOD) 1–5 ng/mL0.1–1 ng/mL50–100 ng/mL
Resolution (Isomeric) Exceptional (Capillary column)Moderate (C18 column)Moderate (C18 column)
Structural Elucidation High (Extensive fragmentation)Moderate (Requires MS/MS)None (Chromatographic only)
Matrix Effects Low (Matrix usually non-volatile)High (Ion suppression common)Low
Run Time 15–20 minutes5–10 minutes10–15 minutes

Causality Insight : While LC-MS/MS offers a marginally lower LOD, GC-MS provides superior isomeric resolution. In quinoxaline synthesis, positional isomers (e.g., 2-chloro-5-ethoxyquinoxaline vs. 2-chloro-8-ethoxyquinoxaline) are common byproducts. The high theoretical plate count of a capillary GC column (e.g., DB-5MS) resolves these structural isomers far more effectively than a standard reversed-phase LC column.

Mechanistic Fragmentation Pathway (EI-MS)

Understanding the EI fragmentation of 2-Chloro-8-ethoxyquinoxaline is crucial for data interpretation. At 70 eV, the molecule undergoes predictable, self-validating cleavage ()[3]:

  • Molecular Ion Isotopic Signature : The intact molecular ion ( M+∙ ) appears at m/z 208. Due to the natural abundance of chlorine isotopes ( 35Cl at ~75% and 37Cl at ~25%), a characteristic M+2 peak is observed at m/z 210 with an intensity ratio of approximately 3:1. This isotopic cluster acts as an internal validation of the halogen's presence.

  • Ethoxy Group Cleavage : The most favored initial fragmentation is the loss of the ethyl radical ( ⋅C2​H5​ , -29 Da) from the ethoxy group, yielding a stable quinoxalinol-type fragment at m/z 179/181.

  • Dehalogenation : Subsequent or competitive loss of the chlorine radical ( ⋅Cl , -35 Da) generates a fragment at m/z 173, confirming the lability of the C-Cl bond under high-energy electron impact.

G A 2-Chloro-8-ethoxyquinoxaline Sample Matrix B Assess Volatility & Thermal Stability A->B C Volatile & Stable (Target Analyte) B->C Yes D Non-Volatile / Polar (Degradants) B->D No E GC-MS (EI) High Resolution C->E F LC-MS (ESI) Trace Detection D->F G Molecular Ion [M]+ m/z 208/210 E->G H Protonated [M+H]+ m/z 209/211 F->H

Analytical decision workflow for 2-Chloro-8-ethoxyquinoxaline characterization.

Self-Validating Experimental Protocol for GC-MS

To ensure analytical trustworthiness, the following protocol incorporates a self-validating system using System Suitability Testing (SST) and an internal standard to eliminate false positives and control for matrix variations ()[4].

Step 1: Sample Preparation & Internal Standardization
  • Dissolution : Accurately weigh 1.0 mg of the 2-Chloro-8-ethoxyquinoxaline sample and dissolve it in 1.0 mL of MS-grade Ethyl Acetate.

  • Internal Standard (IS) : Spike the solution with 10 µL of a 100 µg/mL solution of 2,3-Diphenylquinoxaline (IS). Causality: The IS controls for injection volume variability and matrix-induced signal fluctuations.

  • Filtration : Pass the mixture through a 0.22 µm PTFE syringe filter into a deactivated glass GC vial to remove particulate matter that could degrade the capillary column.

Step 2: GC-MS Instrumentation Parameters
  • System : Single quadrupole GC-MS equipped with an automated liquid sampler.

  • Column : DB-5MS (5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm i.d., 0.25 µm film thickness. Causality: The slight polarity of the phenyl groups provides optimal retention and separation of halogenated heterocyclic isomers.

  • Carrier Gas : Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Injection : 1.0 µL, Split ratio 10:1. Injector temperature set to 250 °C to ensure instantaneous volatilization without thermal degradation.

  • Oven Temperature Program :

    • Initial: 100 °C (Hold 2 min)

    • Ramp: 15 °C/min to 280 °C

    • Final: 280 °C (Hold 5 min)

  • Mass Spectrometer Settings :

    • Transfer line: 280 °C

    • Ion source (EI): 230 °C

    • Quadrupole: 150 °C

    • Scan range: m/z 50 to 400.

Step 3: Data Acquisition and Validation
  • Blank Run : Inject pure Ethyl Acetate to confirm the absence of column bleed or carryover at the target retention times.

  • SST Evaluation : Ensure the peak shape of the internal standard is symmetrical (Tailing factor < 1.5) and the resolution between any known isomeric impurities is > 1.5.

  • Quantification : Extract the Total Ion Chromatogram (TIC) and perform integration. Confirm the identity of 2-Chloro-8-ethoxyquinoxaline by verifying the strict 3:1 isotopic ratio of m/z 208 and 210.

References

  • HPLC Vials . "LCMS vs GCMS: Which Technique is Best for Your Research?" Available at:[Link]

  • PubMed (National Institutes of Health) . Schadewaldt, P., et al. "Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses." Available at:[Link]

Sources

Comparative

UV-Vis spectrophotometric analysis of 2-Chloro-8-ethoxyquinoxaline

An in-depth analytical evaluation of 2-Chloro-8-ethoxyquinoxaline (CAS: 1443288-45-6)—a critical halogenated and alkoxylated heterocyclic intermediate—requires a robust understanding of its photophysical properties. Quin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation of 2-Chloro-8-ethoxyquinoxaline (CAS: 1443288-45-6)—a critical halogenated and alkoxylated heterocyclic intermediate—requires a robust understanding of its photophysical properties. Quinoxaline derivatives are foundational to the development of pharmacologically active agents, organic photovoltaics, and advanced dyes[1]. Accurate spectroscopic characterization is paramount for assessing purity, understanding structure-activity relationships, and monitoring reaction kinetics[2].

This guide objectively compares UV-Vis spectrophotometry against alternative analytical techniques (HPLC-UV and Fluorimetry) for the analysis of 2-Chloro-8-ethoxyquinoxaline, providing researchers with evidence-based methodologies and self-validating experimental protocols.

Photophysical Mechanisms of 2-Chloro-8-ethoxyquinoxaline

The UV-Vis absorption profile of quinoxaline compounds is dictated by their fused pyrazine-benzene (benzopyrazine) aromatic system[2]. Unsubstituted quinoxaline typically exhibits a primary absorption maximum ( λmax​ ) around 314 nm[1].

However, the substitution pattern in 2-Chloro-8-ethoxyquinoxaline creates a distinct "push-pull" electronic environment:

  • 8-Ethoxy Group: Acts as an electron-donating group (EDG) via resonance (+M effect), increasing electron density in the aromatic system.

  • 2-Chloro Group: Acts primarily as an electron-withdrawing group (EWG) via inductive effects (-I effect).

This intramolecular charge transfer lowers the HOMO-LUMO energy gap. Consequently, the π→π∗ and n→π∗ electronic transitions require less energy, inducing a bathochromic shift (red shift) in the absorption bands compared to the bare quinoxaline core, pushing the secondary absorption bands closer to the visible region[1][3].

Photophysics S0 Ground State (S0) 2-Chloro-8-ethoxyquinoxaline Excitation Photon Absorption (UV Light) S0->Excitation S1 Singlet Excited State (S1) n → π* Transition (~330-350 nm) Excitation->S1 Lower Energy S2 Singlet Excited State (S2) π → π* Transition (~230-260 nm) Excitation->S2 Higher Energy

Caption: Jablonski-style workflow detailing the primary electronic transitions upon UV excitation.

Comparative Analysis: UV-Vis vs. Alternative Techniques

While UV-Vis spectrophotometry is a rapid and cost-effective tool, it must be contextualized against other analytical modalities to ensure the correct method is chosen based on the sample's purity and the experimental goals.

Table 1: Performance Comparison of Analytical Techniques
Analytical MetricUV-Vis SpectrophotometryHPLC-UVFluorimetry
Primary Application Rapid quantification of pure samplesPurity profiling & complex mixturesTrace analysis & photophysics
Specificity Low: Cannot distinguish structurally similar impurities (e.g., 2,8-dichloroquinoxaline)High: Chromatographic separation isolates the target analyteModerate: Relies on specific emission wavelengths
Sensitivity (LOD) ~0.1 - 1.0 µg/mL~0.01 - 0.1 µg/mL~0.001 µg/mL (Highly sensitive)
Throughput High (Seconds per sample)Low (10-30 minutes per run)High (Seconds per sample)
Cost & Maintenance LowHigh (Solvents, columns, pumps)Moderate
Table 2: Solvent Effects on UV-Vis Absorption (Solvatochromism)

The choice of solvent directly impacts the λmax​ due to solvent-solute interactions (e.g., hydrogen bonding with the pyrazine nitrogen atoms)[2].

SolventUV Cutoff (nm)Polarity IndexExpected Spectral Impact on n π∗ Band
Methanol (MeOH) 2055.1Hypsochromic (Blue) Shift: H-bonding stabilizes the lone pair on nitrogen, increasing the energy required for transition.
Acetonitrile (ACN) 1905.8Minimal Shift: Polar aprotic nature provides a baseline spectrum without strong H-bonding interference.
Dichloromethane (DCM) 2333.1Bathochromic (Red) Shift: Less polar environment destabilizes the ground state relative to the excited state.

Self-Validating Experimental Protocol: UV-Vis Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates self-validating steps (e.g., baseline correction and linearity checks) to eliminate matrix interference and confirm the validity of the Beer-Lambert law.

Step-by-Step Methodology

Step 1: Solvent Selection and Preparation

  • Action: Select HPLC-grade Acetonitrile (ACN) as the diluent.

  • Causality: ACN has a deep UV cutoff (190 nm), ensuring that the solvent does not mask the high-energy π→π∗ transitions of the quinoxaline core[2]. Its aprotic nature prevents hydrogen-bonding artifacts.

Step 2: Stock Solution Formulation

  • Action: Accurately weigh 10.0 mg of 2-Chloro-8-ethoxyquinoxaline and dissolve in 10.0 mL of ACN to yield a 1.0 mg/mL ( ) stock solution. Sonicate for 5 minutes.

  • Causality: Sonication ensures complete dissolution of the crystalline solid, preventing concentration gradients that would skew quantitative accuracy.

Step 3: Serial Dilution for Calibration

  • Action: Prepare a 5-point calibration curve by diluting the stock solution to concentrations of 2, 5, 10, 20, and .

  • Causality: This concentration range typically yields absorbance values between 0.1 and 1.0 AU, which is the linear dynamic range of most photomultiplier tube (PMT) or photodiode array (PDA) detectors[2].

Step 4: Baseline Correction (Critical Validation Step)

  • Action: Fill two matched quartz cuvettes (1 cm path length) with pure ACN. Place them in the reference and sample beams. Execute a "Baseline/Zero" scan from 200 nm to 600 nm.

  • Causality: This mathematically subtracts the absorbance contributions of the quartz material and the ACN matrix. If the baseline drifts >0.005 AU, the cuvettes must be cleaned, validating the optical clarity of the system before sample introduction.

Step 5: Spectral Scanning and Data Acquisition

  • Action: Replace the ACN in the sample cuvette with the solution. Scan from 200 nm to 600 nm. Identify the λmax​ (expected around 240 nm and 335 nm).

  • Causality: Scanning the full spectrum rather than reading a single wavelength ensures that no unexpected impurities (which would alter the peak shape or introduce shoulders) are present.

Step 6: Linearity Assessment

  • Action: Measure the absorbance of all 5 calibration standards at the identified λmax​ . Plot Absorbance vs. Concentration.

  • Causality: A linear regression coefficient ( R2 ) of ≥0.999 self-validates that the analyte behaves according to the Beer-Lambert law within this matrix, confirming the method is suitable for quantification.

AnalyticalWorkflow N1 1. Solvent Prep (ACN, Cutoff 190nm) N2 2. Stock Solution (1.0 mg/mL) N1->N2 N3 3. Serial Dilution (2-50 µg/mL) N2->N3 N4 4. Baseline Correction (Solvent Blank) N3->N4 N5 5. Spectral Scan (200-600 nm) N4->N5 N6 6. Linear Regression (R² ≥ 0.999) N5->N6

Caption: Sequential UV-Vis workflow highlighting the critical baseline correction step for self-validation.

References

  • MDPI. "Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators." Materials. Available at:[Link]

  • Indian Academy of Sciences. "Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation." Journal of Chemical Sciences. Available at:[Link]

  • National Science Foundation (NSF). "Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries." NSF Public Access Repository. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-8-ethoxyquinoxaline proper disposal procedures

Operational Guide: Proper Disposal and Thermal Destruction of 2-Chloro-8-ethoxyquinoxaline As a Senior Application Scientist overseeing chemical lifecycle management, I frequently encounter logistical challenges regardin...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Thermal Destruction of 2-Chloro-8-ethoxyquinoxaline

As a Senior Application Scientist overseeing chemical lifecycle management, I frequently encounter logistical challenges regarding the end-of-life disposal of complex halogenated heterocycles. 2-Chloro-8-ethoxyquinoxaline is a highly valuable scaffold in drug discovery and medicinal chemistry. However, its chloro-quinoxaline structure mandates rigorous, highly specific disposal protocols. Improper disposal of halogenated aromatics risks environmental persistence and the catastrophic generation of polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs) during low-temperature combustion[1].

This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and ultimate thermal destruction of 2-Chloro-8-ethoxyquinoxaline, ensuring absolute regulatory compliance and laboratory safety.

Physicochemical Profiling for Disposal

Before routing waste, we must characterize the physical parameters that dictate its destruction pathway.

ParameterValue / CharacteristicOperational Implication
Chemical Class Halogenated HeteroaromaticMust be strictly segregated from non-halogenated waste streams to prevent treatment complications and inflated costs[2].
Halogen Content ~17% (Chlorine by mass)Requires specialized alkaline scrubbing of the incinerator flue gas to neutralize resulting HCl emissions[3].
Thermal Stability High (Aromatic ring system)Mandates extreme incineration temperatures (>1100°C) for complete homolytic C-Cl bond cleavage[4].
EPA Classification Halogenated Organic WasteSubject to strict cradle-to-grave regulatory tracking (e.g., F002/F005 if mixed with listed spent solvents)[5].

Segregation and Containment Protocol

Causality Check: Why must we strictly separate halogenated from non-halogenated waste? Halogenated wastes require specialized, energy-intensive incineration. Mixing them inflates disposal costs exponentially and introduces halogens into standard incinerators, which lack the necessary alkaline scrubbers, leading to illegal atmospheric HCl emissions and dioxin formation[2].

Step-by-Step Methodology:

  • Matrix Characterization: Determine if the 2-Chloro-8-ethoxyquinoxaline is in solid form or dissolved in a solvent matrix (e.g., Dichloromethane, DMF).

  • Primary Containment: Transfer the waste into a high-density polyethylene (HDPE) or PTFE-lined carboy. Self-Validation: Ensure the container is translucent enough to monitor fill levels but opaque enough to prevent UV degradation. Never fill beyond 80% capacity to allow for vapor expansion.

  • Chemical Compatibility Verification: Ensure no strong oxidizers, inorganic bases, or reactive alkali metals are placed in the same container. Halogenated organics can react violently with incompatible reagents[6].

  • Regulatory Labeling: Affix a hazardous waste label immediately. Explicitly state "Hazardous Waste: Halogenated Organics - Contains 2-Chloro-8-ethoxyquinoxaline" and list all associated solvents.

Workflow Visualization: Halogenated Waste Routing

G Start Waste Generation: 2-Chloro-8-ethoxyquinoxaline Decision Solvent Matrix Assessment Start->Decision HaloStream Halogenated Waste Stream (>1% Halogens) Decision->HaloStream Dissolved in Halogenated Solvent NonHalo Non-Halogenated Stream (Do Not Mix) Decision->NonHalo Pure Non-Halogenated Matrix Incinerator High-Temp Incineration (>1100°C, >2 sec) HaloStream->Incinerator Transport to Facility Scrubber Alkaline Off-Gas Scrubbing (HCl Neutralization) Incinerator->Scrubber Flue Gas Ash Ash Disposal (Secure Landfill) Incinerator->Ash Solid Residue

Decision matrix and thermal destruction pathway for 2-Chloro-8-ethoxyquinoxaline waste.

Thermal Destruction Methodology (High-Temperature Incineration)

The ultimate disposal of 2-Chloro-8-ethoxyquinoxaline is achieved via high-temperature rotary kiln incineration.

Causality Check: Why is >1100°C required? The de novo synthesis of highly toxic dioxins (PCDDs) and furans (PCDFs) occurs optimally as flue gases cool between 650°C and 300°C[1]. To bypass this thermodynamic trap, the waste must be subjected to extreme thermal conditions to ensure total molecular destruction before rapid quenching.

Step-by-Step Methodology:

  • Atomization/Injection: Liquid waste containing the compound is atomized into the primary combustion chamber to maximize surface area. Solid waste is fed via a sealed ram feeder.

  • Thermal Oxidation: The chamber must be maintained at a minimum of 1100°C with a residence time of at least 2 seconds[4]. This ensures complete homolytic cleavage of the C-Cl and C-C bonds, reducing the molecule to CO2, H2O, and HCl.

  • Continuous Emission Monitoring (Self-Validating System): The incinerator utilizes a Continuous Emission Monitoring System (CEMS). Validation: If carbon monoxide (CO) or total hydrocarbon levels in the flue gas spike, it indicates incomplete combustion. This automatically triggers an Automatic Waste Feed Cutoff (AWFCO), physically halting the waste injection pump until optimal combustion efficiency is restored, thereby preventing dioxin release[7].

  • Alkaline Scrubbing: The off-gas, now rich in HCl, is rapidly quenched and passed through a wet alkaline scrubber (using NaOH or Ca(OH)2) to neutralize the acid before atmospheric release[3].

Spill Response & Decontamination Protocol

In the event of a laboratory spill involving 2-Chloro-8-ethoxyquinoxaline:

  • Isolation: Evacuate the immediate area. If the spill occurs within a chemical fume hood, lower the sash immediately to maintain negative pressure and contain vapors[8].

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or sand[8]. Causality: Do not use combustible absorbents like sawdust. Halogenated organic compounds can react exothermically when mixed with combustible organic matter under certain conditions, potentially leading to secondary hazards.

  • Collection: Sweep the absorbent using non-sparking tools and place it into a designated, leak-proof solid halogenated waste container[8].

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., a small amount of acetone), followed by a surfactant-water wash. Collect all washings and route them strictly into the halogenated liquid waste stream.

References

  • Hazardous Waste Listings | EPA U.S. Environmental Protection Agency. URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA NEPIS). URL:[Link]

  • Laboratory Hazardous Waste Management Guide UTIA Safety Office. URL: [Link]

  • Hazardous Materials Disposal Guide Nipissing University. URL: [Link]

  • Economic Study of Solvent Recycling and Treatment – Final Report Environmental Protection Agency (EPA Ireland). URL: [Link]

  • Standards for Owners and Operators of Hazardous Waste Incinerators U.S. Environmental Protection Agency. URL: [Link]

  • Destruction of organo-halogenated compounds by DC non-transferred arc plasma D-NB.info. URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-8-ethoxyquinoxaline

Safe Handling, PPE, and Operational Protocols for 2-Chloro-8-ethoxyquinoxaline Executive Summary 2-Chloro-8-ethoxyquinoxaline (CAS: 1443288-45-6) is a highly reactive halogenated heterocyclic building block frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling, PPE, and Operational Protocols for 2-Chloro-8-ethoxyquinoxaline

Executive Summary 2-Chloro-8-ethoxyquinoxaline (CAS: 1443288-45-6) is a highly reactive halogenated heterocyclic building block frequently utilized in advanced drug discovery and synthetic organic chemistry. Due to its specific structural properties, it presents acute contact and inhalation hazards. This guide provides procedural, step-by-step guidance for personal protective equipment (PPE), handling, and disposal, ensuring maximum safety, regulatory compliance, and operational efficiency in the laboratory.

Hazard Profile & Mechanistic Causality

To safely handle 2-Chloro-8-ethoxyquinoxaline, researchers must first understand the chemical causality behind its hazards:

  • Electrophilic Reactivity (Irritation & Toxicity): The quinoxaline core is highly electron-deficient. The chlorine atom at the 2-position is highly activated toward nucleophilic aromatic substitution ( SN​Ar ). If exposed to biological tissue, it readily reacts with biological nucleophiles (such as thiol groups in cysteine residues of proteins), leading to severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1]. It is also classified as harmful if swallowed (H302)[1].

  • Enhanced Lipophilicity (Percutaneous Absorption): The addition of the ethoxy group at the 8-position increases the molecule's lipophilicity (partition coefficient, logP). This structural feature allows the compound to permeate standard, thin latex gloves more rapidly than highly polar molecules, necessitating specific barrier protections.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling reactive halogenated heterocycles. The following table outlines the mandatory PPE, grounded in the mechanistic causality of the compound's hazards.

PPE CategorySpecificationQuantitative/Performance MetricCausality / Rationale
Hand Protection Heavy-duty Nitrile ( 8 mil) or Double-gloved standard Nitrile (4 mil)Breakthrough time > 240 mins for halogenated aromaticsThe lipophilic ethoxy group enhances percutaneous absorption; the chloro-heterocycle causes severe dermal irritation. Double-gloving allows safe doffing of the contaminated outer layer.
Respiratory / Ventilation Chemical Fume Hood (VAV or CAV)Face velocity: 80–120 fpm at an 18-inch operating sash heightMeets OSHA 29 CFR 1910.1450 standards for volatile and hazardous dust containment[2][3].
Eye/Face Protection Chemical splash goggles + ANSI Z87.1 Face ShieldImpact rating + liquid splash sealProtects ocular mucosa from highly reactive electrophilic dust and potential aerosolization during transfer.
Body Protection Flame-Resistant (FR) Lab Coat + closed-toe non-porous shoesFull coverage, zero exposed skinPrevents dermal contact with reactive particulates.

Operational Workflow: Step-by-Step Methodology

Every protocol must act as a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.

Phase 1: Pre-Handling Setup

  • Ventilation Verification: Activate the chemical fume hood. Verify via the digital anemometer that the face velocity is between 80 and 120 feet per minute (fpm)[2][4].

    • Self-Validation Check: If the monitor reads <80 fpm (insufficient containment) or >120 fpm (creates dangerous air turbulence that pulls contaminants into the breathing zone), or if the flow alarm sounds, abort the procedure and contact facilities immediately[3][4].

  • Environmental Control: Ensure the hood is clear of unnecessary equipment and clutter to prevent airflow disruption and eddy currents[2].

  • PPE Donning: Don the FR lab coat, safety goggles, and double-layer nitrile gloves.

Phase 2: Handling and Transfer

  • Static Mitigation: Use a grounded, anti-static micro-spatula for weighing. Because 2-Chloro-8-ethoxyquinoxaline is handled as a solid, static repulsion can cause highly reactive particulates to aerosolize.

  • Inert Atmosphere: If transferring to a reaction vessel, purge the receiving flask with an inert gas (Nitrogen or Argon). The electrophilic nature of the compound makes it sensitive to degradation over time if exposed to atmospheric moisture.

  • Closed-System Transfer: Keep the source vial open only for the absolute minimum time required to extract the material.

Phase 3: Post-Handling and Decontamination

  • Tool Decontamination: Inside the fume hood, wipe down spatulas and the analytical balance with a compatible solvent (e.g., isopropanol or acetone) to dissolve any residual compound.

  • Doffing Protocol: Remove the outer pair of contaminated gloves while your hands are still inside the fume hood. This ensures any microscopic dust on the gloves remains contained within the negative pressure zone.

Disposal Plan: Halogenated Organic Waste

Improper disposal of halogenated organics poses severe environmental and facility risks.

  • Strict Segregation: 2-Chloro-8-ethoxyquinoxaline contains a covalently bound chlorine atom. All liquid waste generated from reactions, workups, or washing must be strictly segregated into designated "Halogenated Organic Solvent" carboys.

  • Combustion Hazards: Never mix this compound with non-halogenated waste streams. Waste processing facilities must be specifically capable of handling halogenated materials, as the incineration of this compound will produce highly corrosive halogen acids, including Hydrogen Chloride (HCl) gas[5].

  • Solid Waste: Empty source vials, contaminated outer gloves, and solvent wipes must be placed in a sealed, clearly labeled "Solid Hazardous Waste - Halogenated" container.

Process Visualization

Workflow A Pre-Operation Verify Fume Hood (80-120 fpm) B PPE Donning Double Nitrile, Goggles, FR Coat A->B C Chemical Transfer Anti-Static Tools & Inert Atmosphere B->C D Reaction / Handling Closed System Operation C->D E Decontamination Solvent Wipe & In-Hood Glove Doffing D->E F Waste Disposal Halogenated Organic Stream (Avoid HCl generation) E->F

Caption: Self-validating operational workflow for handling and decontaminating 2-Chloro-8-ethoxyquinoxaline.

References

  • 55686-93-6 | 2-Chloro-7-methoxyquinoxaline | BLD Pharm. bldpharm.com. 1

  • Laboratory Ventilation - Environmental Health and Safety - Illinois State University. illinoisstate.edu. 2

  • Chemical Fume Hood Handbook - Research Safety - Northwestern University. northwestern.edu. 4

  • Laboratory HVAC Maintenance: Fume Hoods, BSCs, and Critical Ventilation Systems. oxmaint.com. 3

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. chempoint.com. 5

Sources

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